Lersivirine
Description
This compound has been used in trials studying the treatment of HIV-1.
This compound is a next-generation, pyrazole non-nucleoside reverse transcriptase inhibitor. This compound retains activity against HIV viruses with mutations at position Y181, which confers resistance to efavirenz, etravirine, and nevirapine.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a reverse transcriptase inhibitor/anti-HIV agent; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUZZJBAHRIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057881 | |
| Record name | Lersivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473921-12-9 | |
| Record name | Lersivirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lersivirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lersivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LERSIVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lersivirine: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lersivirine (UK-453,061) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection. It was rationally designed to possess a unique binding mode within the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT) enzyme, conferring a distinct resistance profile compared to first-generation NNRTIs. Despite demonstrating potent antiviral activity and a favorable safety profile in early clinical trials, its development was discontinued in Phase IIb. This technical guide provides an in-depth overview of the discovery of this compound, a detailed plausible synthesis pathway, its mechanism of action, and a summary of its key quantitative data.
Discovery and Rationale
The discovery of this compound was driven by the need to overcome the limitations of first-generation NNRTIs, primarily the rapid emergence of drug resistance. Key mutations in the HIV-1 RT enzyme, such as K103N and Y181C, can confer broad cross-resistance to this class of drugs. Researchers at Pfizer Global Research and Development embarked on a lead optimization program starting from a chemical series of pyrazoles.[1] The goal was to identify a compound with a novel binding interaction with the RT enzyme, thereby retaining activity against common NNRTI-resistant viral strains.[1]
This effort led to the identification of this compound, chemically known as 5-([3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy)isophthalonitrile.[1] Preclinical studies revealed that this compound has a distinct mode of binding to the HIV-1 RT, resulting in a unique resistance profile.[2] It demonstrated potent activity against a broad range of HIV-1 subtypes and viruses harboring key RT mutations that are resistant to other NNRTIs.[3]
Plausible Synthesis Pathway
While the precise, industrial-scale synthesis of this compound has not been publicly disclosed by its developers, a chemically sound synthetic route can be proposed based on established organic chemistry principles and the known structure of the molecule. The synthesis can be logically divided into the preparation of two key intermediates: the substituted pyrazole core and the isophthalonitrile moiety, followed by their coupling.
Synthesis of the Pyrazole Intermediate: 4-Bromo-3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazole
A plausible route to the pyrazole intermediate begins with the synthesis of 3,5-diethyl-1H-pyrazole, followed by N-alkylation and subsequent bromination.
-
Step 1: Synthesis of 3,5-diethyl-1H-pyrazole. This can be achieved through the condensation of 3,5-heptanedione with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Step 2: N-alkylation with 2-bromoethanol. The resulting 3,5-diethyl-1H-pyrazole is then N-alkylated using 2-bromoethanol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This introduces the 2-hydroxyethyl group at the N1 position of the pyrazole ring.
-
Step 3: Bromination. The N-alkylated pyrazole is then selectively brominated at the C4 position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane or chloroform.
Synthesis of the Isophthalonitrile Intermediate: 5-Hydroxyisophthalonitrile
5-Hydroxyisophthalonitrile is a known compound (CAS 79370-78-8) and can be synthesized from commercially available starting materials. A likely route involves the Sandmeyer reaction starting from 5-aminoisophthalonitrile.
-
Step 1: Diazotization of 5-aminoisophthalonitrile. 5-Aminoisophthalonitrile is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Step 2: Hydrolysis of the diazonium salt. The diazonium salt is then carefully added to a hot aqueous solution, leading to the hydrolysis of the diazonium group to a hydroxyl group, yielding 5-hydroxyisophthalonitrile.
Coupling and Final Product Formation
The final step in the synthesis of this compound is the coupling of the two intermediates via a Williamson ether synthesis.
-
Step 4: Williamson Ether Synthesis. The 4-bromo-3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazole and 5-hydroxyisophthalonitrile are reacted in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF. The base deprotonates the hydroxyl group of the isophthalonitrile, which then acts as a nucleophile, displacing the bromide from the pyrazole ring to form the final ether linkage.
Below is a graphical representation of the proposed synthesis pathway.
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket, known as the NNRTI binding pocket, which is located approximately 10 Å away from the active site of the enzyme.[4] This binding induces a conformational change in the enzyme, particularly in the "thumb" and "finger" subdomains, which distorts the active site and limits the mobility of the p66 subunit.[4] This allosteric inhibition prevents the proper binding of the natural deoxynucleotide triphosphate substrates, thereby halting the process of reverse transcription of the viral RNA into DNA.[4]
The binding of this compound to the HIV-1 RT is characterized as being enthalpy-driven, which suggests strong and specific interactions within the binding pocket.[1]
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Notes |
| IC₅₀ (Wild-Type RT) | 118 nM[1] | Purified HIV-1 RT | Inhibitory concentration for 50% of enzyme activity. |
| EC₅₀ (Wild-Type HIV-1) | 5-35 nM[1] | MT-2 cells | Effective concentration for 50% inhibition of viral replication, dependent on multiplicity of infection. |
| EC₅₀ (Strain Ba-L) | 3.38 nM[5] | Peripheral Blood Lymphocytes | Geometric mean EC₅₀. |
| K_d (Binding Affinity) | 624 nM[5] | HIV-1 RT | Dissociation constant, indicating binding affinity. |
| Selectivity Index | >166,000[5] | - | Ratio of cytotoxicity to antiviral activity. |
Table 2: Activity of this compound Against NNRTI-Resistant Mutants
| Mutant | Activity Retained vs. Efavirenz |
| K103N | 80% of viruses with this mutation remain sensitive to this compound, compared to 7% for efavirenz.[5] |
| Y181C | 57% of viruses with this mutation remain sensitive to this compound, compared to 43% for efavirenz.[5] |
| G190A | 46% of viruses with this mutation remain sensitive to this compound, compared to 0% for efavirenz.[5] |
Table 3: Phase IIb Clinical Trial Results (Treatment-Naïve Patients, 48 Weeks)
| Parameter | This compound (500 mg QD) | This compound (750 mg QD) | Efavirenz (600 mg QD) |
| Virologic Response (HIV-1 RNA <50 copies/mL) | 78.5%[5] | 78.5%[5] | 85.7%[5] |
| Virologic Failure | 11%[5] | 11%[5] | 5%[5] |
| Mean CD4 Cell Count Increase (cells/mm³) | Similar across all groups[5] | Similar across all groups[5] | Similar across all groups[5] |
Table 4: Phase IIb Clinical Trial Results (NNRTI-Experienced Patients, 48 Weeks)
| Parameter | This compound (750 mg QD) | This compound (1000 mg QD) | Etravirine (200 mg BID) |
| Virologic Response (HIV-1 RNA <50 copies/mL) | 41.9%[1] | 31.3%[1] | 61.8%[1] |
| Mean Log₁₀ HIV-1 RNA Reduction | -1.42[1] | -0.95[1] | -2.02[1] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension Assay)
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.
-
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Biotinylated DNA primer (e.g., 16mer oligo(dT))
-
Poly(rA) template
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dNTPs
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Streptavidin-coated scintillation plates
-
Scintillation counter
-
This compound and control compounds dissolved in DMSO
-
-
Procedure:
-
The biotinylated primer is annealed to the poly(rA) template.
-
The primer/template complex is bound to the streptavidin-coated scintillation plates.
-
A reaction mixture is prepared containing the reaction buffer, dNTPs (including [³H]-dTTP), and the HIV-1 RT enzyme.
-
Varying concentrations of this compound (or control compounds) are added to the wells of the plate.
-
The enzymatic reaction is initiated by adding the reaction mixture to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 1 hour) to allow for primer extension.
-
The reaction is stopped, and the wells are washed to remove unincorporated [³H]-dTTP.
-
The amount of incorporated [³H]-dTTP is quantified by measuring the scintillation signal.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell-Based Antiviral Assay (MT-2 Cell Line)
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.
-
Materials:
-
MT-2 cells (a human T-cell leukemia cell line)
-
HIV-1 viral stock (e.g., NL4-3)
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
This compound and control compounds dissolved in DMSO
-
p24 antigen ELISA kit or a reporter gene assay system
-
96-well cell culture plates
-
-
Procedure:
-
MT-2 cells are seeded into the wells of a 96-well plate.
-
The cells are infected with a known titer of HIV-1 virus stock at a specific multiplicity of infection (MOI).
-
Serial dilutions of this compound (or control compounds) are added to the infected cells.
-
The plates are incubated for a period of time (e.g., 3-5 days) to allow for viral replication.
-
The supernatant from each well is collected.
-
The extent of viral replication is quantified by measuring the amount of p24 viral antigen in the supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) if a reporter virus is used.
-
The EC₅₀ value is determined by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.
-
In parallel, a cytotoxicity assay (e.g., MTT or XTT assay) is performed to determine the concentration of the compound that is toxic to the MT-2 cells (CC₅₀).
-
The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
-
Conclusion
This compound represents a well-designed second-generation NNRTI that successfully addressed the challenge of resistance to earlier drugs in its class through a novel binding mechanism. It demonstrated potent in vitro activity against a range of wild-type and mutant HIV-1 strains and showed comparable efficacy to efavirenz in treatment-naïve patients in a Phase IIb trial. However, in treatment-experienced patients with existing NNRTI resistance, it showed lower rates of viral suppression compared to etravirine. Ultimately, the development of this compound was halted as it was not deemed to offer a significant improvement over existing therapies.[6] Nevertheless, the discovery and development of this compound provide valuable insights into the rational design of antiretroviral agents and the ongoing efforts to combat HIV drug resistance.
References
- 1. ViiV stops development of NNRTI this compound | HIV i-Base [i-base.info]
- 2. Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
An In-depth Technical Guide on the Core Mechanism of Action of Lersivirine as a Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lersivirine (UK-453,061) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1)[1][2]. As a key component of highly active antiretroviral therapy (HAART), NNRTIs play a crucial role in the management of HIV-1 infection. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the HIV-1 reverse transcriptase (RT), the resulting conformational changes, and its unique resistance profile.
Core Mechanism of Action: Allosteric Inhibition
This compound functions as a non-competitive inhibitor of HIV-1 RT[1]. Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotide triphosphates (dNTPs) for binding to the enzyme's active site, this compound binds to a distinct, allosteric site on the p66 subunit of the RT enzyme known as the NNRTI-binding pocket (NNIBP)[1][3][4]. This binding event induces conformational changes in the three-dimensional structure of the enzyme, which ultimately disrupts its catalytic activity and blocks viral replication[3].
The binding of this compound to the NNIBP causes a hyper-extension of the p66 thumb domain by inducing rotamer conformational changes in key amino acid residues, such as Tyrosine-181 (Y181) and Tyrosine-188 (Y188)[3]. This structural alteration interferes with the polymerase active site's ability to catalyze the synthesis of viral DNA from the RNA template, effectively halting the reverse transcription process[3].
Binding Characteristics and Enzyme Kinetics
The interaction between this compound and HIV-1 RT has been characterized by a mixed noncompetitive inhibition mechanism[1]. Isothermal calorimetry (ITC) experiments have demonstrated that this compound binds to recombinant HIV-1 RT with a mean geometric dissociation constant (KD) of 624 nM, indicating a strong binding affinity[1]. The binding is enthalpy-driven, suggesting that upon binding, there is a decrease in the entropy of the system, possibly due to a reduction in the mobility of a portion of the protein[1].
Quantitative Data Summary
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (wt RT) | 118 nM (95% CI, 100 to 139 nM) | Primer extension assay | [1] |
| IC50 (Human DNA Polymerase β) | ~20 mM (extrapolated) | N/A | [1][5] |
| EC50 (wt NL4-3) | 5 nM to 35 nM | MT-2 cells | [1][5] |
| EC50 (Strain Ba-L) | 3.38 nM (geometric mean) | Peripheral Blood Lymphocytes | [5] |
| EC90 (Strain Ba-L) | 9.87 nM (geometric mean) | Peripheral Blood Lymphocytes | [5] |
| Dissociation Constant (Kd) | 624 nM (mean geometric) | Isothermal Calorimetry | [1][5] |
| Inhibition Constant (Ki) | 117 nM (geometric mean) | Kinetic experiments | [1] |
Structural Insights from Crystallography
X-ray crystallography studies have provided detailed insights into the binding mode of this compound within the NNRTI-binding pocket of wild-type HIV-1 RT[1][6]. These studies confirm that this compound binds noncovalently to this allosteric site[1]. The unique binding orientation of this compound, when compared to first-generation NNRTIs like nevirapine, results in a distinct resistance profile[1][2]. Specifically, the conformation of amino acid residue Y181 is altered upon this compound binding, which is a key residue associated with resistance to other NNRTIs[1]. The disubstituted phenol ring of this compound makes apolar van der Waals packing interactions with residues such as F227 and V108, which are also positions of resistance mutations[1].
Resistance Profile
A significant advantage of this compound is its activity against HIV-1 strains harboring common NNRTI resistance-associated mutations. The development of resistance to first-generation NNRTIs is often associated with single point mutations, such as K103N and Y181C[2]. This compound, however, retains activity against a significant percentage of viruses with these mutations. For instance, it remains active against 80% of viruses with the K103N mutation and 57% of viruses with the Y181C mutation[5]. The emergence of resistance to this compound often requires the accumulation of multiple mutations, and the resulting resistant viruses may remain susceptible to first-generation NNRTIs[1]. This compound has shown comparable activity across a range of HIV-1 subtypes, including A, B, C, D, F, G, and H[7].
Experimental Protocols
Reverse Transcriptase (RT) Enzyme Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against purified wild-type HIV-1 RT.
-
Methodology: A primer extension assay is commonly employed[5].
-
A DNA/RNA primer/template is utilized, consisting of a 5'-biotinylated 16-mer oligo(dT) primer annealed to a poly(rA) template.
-
The primer/template complex is bound to a streptavidin-coated flashplate.
-
The reaction is initiated by the addition of HIV-1 RT and [3H]TTP (tritiated deoxythymidine triphosphate).
-
In the absence of an inhibitor, RT extends the primer by incorporating [3H]TTP.
-
The incorporated radioactivity is measured using a scintillation counter.
-
The presence of an inhibitor, such as this compound, results in a reduced signal, allowing for the calculation of the IC50 value.
-
Antiviral Activity Assay (Cell-Based)
-
Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in cell culture.
-
Methodology: HeLaP4 cells, an indicator cell line, are often used[1].
-
Adherent HeLaP4 cells are detached and resuspended in culture medium.
-
The cells are exposed to a known amount of HIV-1 (e.g., NL4-3 strain).
-
The infected cell suspension is added to 96-well plates containing serial dilutions of this compound.
-
The plates are incubated to allow for viral replication.
-
The extent of viral replication is quantified using a suitable method, such as measuring the activity of a reporter gene (e.g., β-galactosidase) that is activated by the HIV-1 Tat protein.
-
The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is then calculated.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To characterize the binding affinity and thermodynamics of this compound to HIV-1 RT.
-
Methodology:
-
A solution of this compound is titrated into a solution containing purified recombinant HIV-1 RT at a constant temperature (e.g., 25°C)[1].
-
The heat change associated with each injection of this compound is measured by the ITC instrument.
-
The resulting data is plotted as heat change per injection versus the molar ratio of this compound to RT.
-
The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction[1].
-
Visualizations
This compound's Mechanism of Action
Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.
Experimental Workflow for RT Inhibition Assay
Caption: Workflow for determining RT inhibition using a primer extension assay.
Conclusion
This compound represents a significant advancement in the NNRTI class of antiretroviral drugs. Its novel binding mode to the HIV-1 reverse transcriptase results in a unique and favorable resistance profile, retaining activity against many common NNRTI-resistant viral strains[1][7]. The detailed understanding of its mechanism of action, supported by kinetic, structural, and cellular data, provides a solid foundation for its clinical application and for the future development of next-generation NNRTIs. The experimental protocols outlined in this guide serve as a basis for the continued investigation and characterization of this compound and other novel antiretroviral agents.
References
- 1. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
Lersivirine's Interaction with the NNRTI Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of lersivirine to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase (RT). It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key processes to facilitate a deeper understanding of this next-generation NNRTI.
Quantitative Binding and Inhibition Data
This compound demonstrates potent inhibitory activity against wild-type and various mutant strains of HIV-1. Its binding to the NNRTI pocket is characterized by a unique thermodynamic profile. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (wt HIV-1 RT) | 118 nM (95% CI: 100-139 nM) | Primer extension assay | [1] |
| IC50 (Human DNA Pol β) | ~20 mM | Primer extension assay | [1] |
| EC50 (wt NL4-3) | 5-35 nM | MT-2 cells, MOI 0.005-0.5 | [1] |
| EC50 (wt, strain Ba-L) | 3.38 nM (95% CI: 2.26-5.05 nM) | Peripheral Blood Mononuclear Cells (PBLs) | [1] |
| EC90 (wt, strain Ba-L) | 9.87 nM (95% CI: 6.63-14.7 nM) | Peripheral Blood Mononuclear Cells (PBLs) | [1] |
Table 2: Binding Affinity and Thermodynamic Parameters of this compound to Wild-Type HIV-1 RT
| Parameter | Value | Method | Conditions | Reference |
| Dissociation Constant (Kd) | 624 nM (SE: 42.5 nM) | Isothermal Titration Calorimetry (ITC) | 25°C | [1] |
| Inhibition Constant (Ki) | 117 nM and 340 nM | Kinetic Experiments (mixed noncompetitive) | Not specified | [1] |
| Enthalpy Change (ΔH) | -2.305 x 10^4 cal/mol (± 3.01 x 10^3) | Isothermal Titration Calorimetry (ITC) | 25°C | [1] |
| Entropy Change (ΔS) | -48.9 cal/K/mol (± 9.9) | Isothermal Titration Calorimetry (ITC) | 25°C | [1] |
| Stoichiometry (n) | ~1:1 | Isothermal Titration Calorimetry (ITC) | 25°C | [1] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This method was employed to determine the binding affinity (Kd) and thermodynamic profile of this compound's interaction with HIV-1 RT.[1]
Objective: To measure the heat changes associated with the binding of this compound to HIV-1 RT to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Recombinant wild-type HIV-1 RT
-
This compound
-
ITC instrument (e.g., MicroCal VP-ITC)
-
Titration buffer (e.g., 5% dimethyl sulfoxide)
-
Syringe for titrant
-
Sample cell
Procedure:
-
Prepare a solution of recombinant wild-type HIV-1 RT in the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer, to be used as the titrant in the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform a series of injections of the this compound solution into the HIV-1 RT solution.
-
Measure the heat evolved or absorbed after each injection.
-
A control experiment is typically performed by injecting the this compound solution into the buffer alone to account for the heat of dilution.
-
The raw data, consisting of a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
HIV-1 RT Inhibition Assay (Primer Extension Assay)
This assay was used to determine the in vitro inhibitory activity (IC50) of this compound against purified wild-type HIV-1 RT.[1]
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of HIV-1 RT.
Materials:
-
Purified wild-type HIV-1 RT
-
This compound
-
5' biotinylated primer DNA (e.g., 16mer oligo(dT))
-
poly(rA) template
-
[³H]TTP (tritiated deoxythymidine triphosphate)
-
Streptavidin-coated flashplates
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Anneal the 5' biotinylated oligo(dT) primer to the poly(rA) template.
-
Immobilize the primer/template complex onto streptavidin-coated flashplates.
-
Prepare a series of dilutions of this compound.
-
In the wells of the flashplate, combine the reaction buffer, the immobilized primer/template, and the different concentrations of this compound.
-
Initiate the reverse transcription reaction by adding purified HIV-1 RT and [³H]TTP.
-
Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 37°C).
-
The incorporation of [³H]TTP into the newly synthesized DNA strand is detected by the scintillation counter due to its proximity to the scintillant-coated plate.
-
The amount of radioactivity is proportional to the RT activity.
-
Plot the percentage of RT inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces RT activity by 50%.
Antiviral Drug Susceptibility Assay
This cell-based assay was used to determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in cell culture.[1]
Objective: To measure the potency of this compound in inhibiting HIV-1 replication in a cellular context.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2 cells or HeLaP4 cells)
-
Laboratory-adapted HIV-1 strain (e.g., NL4-3) or clinical isolates
-
This compound
-
Cell culture medium and supplements
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay)
Procedure:
-
Seed the HIV-1 permissive cells in a 96-well plate.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the different concentrations of this compound to the cells.
-
Infect the cells with a known amount of HIV-1 (defined by the multiplicity of infection, MOI).
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
After the incubation period, quantify the extent of viral replication in the presence of different concentrations of this compound using a suitable method.
-
Plot the percentage of inhibition of viral replication against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
Visualizations
This compound Binding to HIV-1 RT: Allosteric Inhibition
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the enzyme's active site.[2] This allosteric binding induces conformational changes in the enzyme, ultimately inhibiting its DNA polymerase activity.
Caption: Allosteric inhibition of HIV-1 RT by this compound.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
The following diagram illustrates the general workflow for determining the binding thermodynamics of this compound to HIV-1 RT using Isothermal Titration Calorimetry.
Caption: Workflow for Isothermal Titration Calorimetry.
References
- 1. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of Lersivirine
This technical guide provides a comprehensive overview of the solubility of this compound, a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding the solubility of this compound is critical for its development, formulation, and in vitro and in vivo testing. This document details its solubility in various organic solvents, outlines common experimental protocols for solubility determination, and illustrates its mechanism of action.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. This data is crucial for the preparation of stock solutions for a variety of experimental assays. The quantitative data is summarized in the table below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62 mg/mL[1] | 199.77 mM[1] | Moisture-absorbing; use of fresh DMSO is recommended to avoid reduced solubility.[1] |
| Ethanol | 62 mg/mL[1] | - | |
| DMF | 30 mg/mL[2] | - | |
| Water | Insoluble[1] | - | - |
Mechanism of Action: Inhibition of HIV Reverse Transcriptase
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and halting the viral replication process.[2][3]
Caption: Mechanism of this compound as an NNRTI, inhibiting HIV reverse transcriptase.
Experimental Protocols for Solubility Determination
The determination of a drug's solubility is a critical step in preclinical development. Both kinetic and thermodynamic solubility assays are employed to understand a compound's behavior.[4]
Kinetic Solubility Measurement
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a high-concentration stock solution, typically in DMSO.[4][5] This method helps identify compounds that may have issues with precipitation when diluted into an aqueous medium.
Protocol Overview:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[5]
-
Serial Dilution: The DMSO stock is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.
-
Precipitation Monitoring: The solution is monitored for the formation of a precipitate over a set period. This can be detected by various methods, including nephelometry (light scattering), UV absorption, or visual inspection.[5]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.
Thermodynamic Solubility Measurement
Thermodynamic solubility measures the concentration of a compound in a saturated solution under equilibrium conditions.[4] This is a more accurate representation of a drug's true solubility and is often performed in later stages of drug development.[4]
Protocol Overview:
-
Sample Preparation: An excess amount of solid this compound powder is added to the solvent of interest (e.g., DMSO, ethanol, aqueous buffer).[6]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the resulting supernatant (the saturated solution) is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Data Reporting: The thermodynamic solubility is reported as the measured concentration of the saturated solution.
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. lifechemicals.com [lifechemicals.com]
In Vitro Cytotoxicity Profile of Lersivirine in Human Cell Lines: A Technical Overview
Lersivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) recognized for its potency and selectivity against HIV-1.[1][2] An essential aspect of its preclinical evaluation involves determining its cytotoxic potential in human cell lines to establish a therapeutic window. This document provides a detailed examination of the in vitro cytotoxicity of this compound, summarizing key quantitative data and the experimental protocols used for its assessment.
Quantitative Cytotoxicity Data
This compound generally exhibits a favorable cytotoxicity profile, with low toxicity observed in the human cell lines tested. The following table summarizes the available quantitative data on the cytotoxic and inhibitory concentrations of this compound.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Peripheral Blood Lymphocytes (PBL) | Cell Proliferation Assay | - | No cytotoxicity observed up to 50 µM | [1][3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cell Proliferation Assay | CC30 | > 96.9 µM (median) | [3] |
| HeLaP4 | Cell Proliferation Assay | - | No cytotoxicity observed up to 200 µM | [3] |
| MT-2 | HIV-1 Replication Inhibition | EC50 | 5 nM to 35 nM | [1] |
| SupT1 | HIV-1 Replication Inhibition | IC50 | Starting concentration of 5 nM for escalation studies | [1] |
| Human DNA Polymerase β | Primer Extension Assay | IC50 | ~20 mM (extrapolated geometric mean) | [1] |
Note: The 50% cytotoxic concentration (CC50) is the concentration of a substance that reduces cell viability by 50%.[4] The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) represent the concentrations required to inhibit 50% of a specific biological or biochemical function, such as viral replication or enzyme activity.[4][5] A high selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is desirable for an antiviral compound.[4] For this compound, the ratio between the CC30 and the antiviral EC90 is greater than 7,000, indicating high selectivity.[3]
Experimental Protocols
The evaluation of this compound's cytotoxicity has employed specific in vitro assays. The methodologies for these key experiments are detailed below.
1. Cell Viability Assessment using CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay
This colorimetric assay is utilized to determine the number of viable cells in proliferation or cytotoxicity assays. The principle involves the cellular conversion of a tetrazolium salt into a formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells.
-
Cell Culture: Human cell lines, such as HeLaP4 cells or peripheral blood lymphocytes (PBLs), are cultivated under standard conditions.[3]
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
Varying concentrations of this compound are added to the wells, with a maximum concentration reaching up to 200 µM.[3] Control wells containing untreated cells are also included.
-
The plates are incubated for a period equivalent to that used in antiviral assays, typically around 5 days.[3]
-
Following the incubation period, the CellTiter 96 AQueous One Solution Reagent is added to each well.
-
The plates are incubated for a short period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt by metabolically active cells.
-
The absorbance of the formazan product is measured using a plate reader at a specific wavelength (typically 490 nm).
-
-
Data Analysis: The absorbance values from the treated wells are compared to the control wells to determine the percentage of cell viability. The CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, can then be calculated.
2. Human DNA Polymerase β Inhibition Assay
This assay assesses the selectivity of this compound by measuring its inhibitory effect on a key human enzyme, DNA polymerase β. A primer extension assay is employed for this purpose.[3]
-
Assay Principle: This method measures the incorporation of radiolabeled deoxynucleotides into a growing DNA strand, which is synthesized by DNA polymerase β using a primer-template complex.
-
Methodology:
-
A primer, typically a 5' biotinylated 16mer oligo(dT), is annealed to a poly(dA) template.[3]
-
This primer/template complex is incubated with human DNA polymerase β in the presence of [³H]TTP (tritiated thymidine triphosphate) and varying concentrations of this compound.[3]
-
The biotinylated primer allows the complex to be captured on a streptavidin-coated plate.[1]
-
The incorporation of the radiolabeled [³H]TTP into the extended primer is quantified using a scintillation counter.[1]
-
-
Data Interpretation: A reduction in the scintillation signal in the presence of this compound indicates inhibition of DNA polymerase β activity. The IC50 value, representing the concentration at which enzyme activity is inhibited by 50%, is then determined. This compound is a very weak inhibitor of human DNA polymerase beta, with a high extrapolated IC50, indicating a high degree of selectivity.[1]
Visualizations: Workflows and Mechanisms
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound like this compound in a human cell line using a proliferation assay.
Mechanism of Action of this compound as an NNRTI
This compound's therapeutic effect is derived from its specific inhibition of HIV-1 reverse transcriptase. The following diagram illustrates this mechanism, which is distinct from any cytotoxic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Lersivirine Efficacy Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lersivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent activity against both wild-type and drug-resistant strains of HIV-1.[1][2] As a key component of antiretroviral therapy, the accurate in vitro assessment of this compound's efficacy is crucial for preclinical and clinical development. These application notes provide a detailed protocol for a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound, as well as its cytotoxic concentration (CC50), to establish a therapeutic window.
This compound functions by binding to an allosteric, non-nucleoside binding pocket of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA.[1] This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the viral replication cycle at an early stage.[1]
This document outlines two primary protocols: a p24 antigen enzyme-linked immunosorbent assay (ELISA) to quantify the extent of viral replication and an MTT assay to assess cell viability and determine the cytotoxic effects of the compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the HIV-1 replication cycle.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various HIV-1 strains and in different cell lines, as reported in the literature.
Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains
| HIV-1 Strain | Cell Line | EC50 (nM) | Fold Change vs. WT | Reference |
| NL4-3 (WT) | MT-2 | 5 - 35 | - | [1] |
| NL4-3 (WT) | HeLaP4 | 3.96 | - | [1] |
| Ba-L (WT) | PBL | 3.38 | - | [3] |
| K103N Mutant | HeLaP4 | 7.05 | 1.8 | [1] |
| Y181C Mutant | HeLaP4 | Within 10-fold of WT | <10 | [1] |
| G190A Mutant | - | - | - | [3] |
WT: Wild-Type, PBL: Peripheral Blood Lymphocytes
Table 2: Cytotoxicity of this compound
| Cell Line | CC30 (µM) | CC50 (µM) | Reference |
| HeLaP4 | > 200 | Not Reported | [1] |
| PBMCs | > 96.9 | Not Reported | [1] |
| MT-2 | Not Reported | > 50 | [3] |
CC30/CC50: 30%/50% Cytotoxic Concentration
Experimental Protocols
I. Antiviral Efficacy Assay using p24 ELISA
This protocol details the steps to determine the EC50 of this compound by quantifying the inhibition of HIV-1 p24 antigen production in infected cells.
Materials:
-
HeLaP4 or MT-2 cells
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining the antiviral efficacy of this compound.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a "no drug" control (vehicle only, e.g., DMSO).
-
Cell Seeding: Seed HeLaP4 or MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Add 50 µL of the prepared this compound dilutions to the appropriate wells.
-
Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01 to 0.1. Include uninfected control wells.
-
Incubation: Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[4][5][6][7]
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (from uninfected control wells).
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
II. Cytotoxicity Assay using MTT
This protocol describes the determination of the cytotoxic concentration of this compound, which is essential for calculating the selectivity index (SI = CC50/EC50).
Materials:
-
HeLaP4 or MT-2 cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8][9]
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining the cytotoxicity of this compound.
Procedure:
-
Compound and Cell Preparation: Prepare serial dilutions of this compound and seed cells in a 96-well plate as described in the antiviral assay protocol (steps 1 and 2). Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (5 to 7 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound's efficacy and cytotoxicity. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is fundamental for the continued development and characterization of this potent antiretroviral agent. The quantitative data presented serves as a valuable benchmark for comparative analysis.
References
- 1. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 5. Alliance HIV-1 P24 ANTIGEN ELISA Kit (96 Test) | Revvity [revvity.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. biocat.com [biocat.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Lersivirine Reverse Transcriptase Inhibition Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lersivirine (UK-453,061) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1).[1][2] As with other NNRTIs, this compound functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[3] This document provides detailed application notes and protocols for an in vitro enzymatic assay to determine the inhibitory activity of this compound and other NNRTI candidates against HIV-1 RT. The described method is a non-radioactive, colorimetric assay, which offers a safer and more convenient alternative to traditional radioisotope-based assays.
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å from the polymerase active site in the p66 subunit of the enzyme. This binding event induces a conformational change in the three-dimensional structure of the enzyme, which affects the catalytic site and disrupts the enzyme's ability to synthesize viral DNA from an RNA template.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's inhibitory activity against HIV-1 reverse transcriptase.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HIV-1 RT
| Parameter | Value | Reference |
| IC50 | 118 nM (95% CI: 100-139 nM) | [1] |
| Kd | 624 nM | [4] |
| Ki (mixed noncompetitive) | 117 nM (geometric mean) | [5] |
Table 2: Antiviral Activity of this compound in Cell Culture
| Cell Type | Virus Strain | Parameter | Value | Reference |
| MT-2 cells | NL4-3 (wt) | EC50 | 5 nM to 35 nM (MOI 0.005 to 0.5) | [4] |
| PBL | Ba-L | EC50 | 3.38 nM (95% CI: 2.26-5.05 nM) | [4] |
| PBL | Ba-L | EC90 | 9.87 nM (95% CI: 6.63-14.7 nM) | [4] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces the activity of an enzyme by 50%. Kd (Dissociation constant): A measure of the affinity between the inhibitor and the enzyme. Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. MOI (Multiplicity of infection): The ratio of infectious agents to infection targets. PBL (Peripheral Blood Lymphocytes)
Experimental Protocol: this compound Reverse Transcriptase Inhibition Enzymatic Assay (Colorimetric ELISA-based)
This protocol is adapted from commercially available non-radioactive HIV-1 RT assay kits and published methodologies.
Principle
This assay measures the DNA polymerase activity of HIV-1 RT. A poly(A) RNA template is annealed to a biotinylated oligo(dT) primer. In the presence of deoxyribonucleotides (dNTPs), including digoxigenin-labeled dUTP (DIG-dUTP), RT synthesizes a DNA strand. The newly synthesized biotinylated and DIG-labeled DNA is then captured on a streptavidin-coated microplate. The amount of incorporated DIG-dUTP is quantified using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a chromogenic substrate (e.g., ABTS). The resulting color change is proportional to the RT activity and can be measured using a microplate reader. The inhibitory effect of this compound is determined by the reduction in the colorimetric signal.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from Merck or other commercial suppliers)
-
This compound (or other test compounds)
-
Streptavidin-coated 96-well microplates
-
Poly(A) RNA template
-
Biotinylated oligo(dT) primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Digoxigenin-11-dUTP (DIG-dUTP)
-
RT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Lysis Buffer (for positive control)
-
Anti-digoxigenin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP Substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (405 nm or 450 nm)
-
Multichannel pipettes and sterile tips
-
Incubator (37°C)
Experimental Workflow
Step-by-Step Protocol
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the reaction should not exceed 1%.
-
HIV-1 RT Working Solution: Dilute the stock HIV-1 RT in RT Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.
-
Reaction Mix: Prepare a master mix containing the poly(A) template, biotin-oligo(dT) primer, dNTPs, and DIG-dUTP in RT Assay Buffer. The final concentrations in the reaction should be optimized, but a starting point could be:
-
Poly(A) template: 1 µg/mL
-
Biotin-oligo(dT) primer: 0.5 µg/mL
-
dATP, dCTP, dGTP: 10 µM each
-
dTTP: 6.5 µM
-
DIG-dUTP: 3.5 µM
-
2. Enzymatic Reaction
-
Add 2 µL of each this compound dilution (or DMSO for controls) to the wells of a standard 96-well plate.
-
Include the following controls:
-
No Enzyme Control: DMSO without RT.
-
No Inhibitor Control (100% Activity): DMSO with RT.
-
-
Add 20 µL of the HIV-1 RT working solution to each well (except the No Enzyme Control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 1 hour.
3. Detection
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Transfer 40 µL of the reaction product from each well to a streptavidin-coated microplate.
-
Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of diluted anti-digoxigenin-HRP conjugate to each well.
-
Incubate at 37°C for 1 hour.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of HRP substrate (e.g., ABTS) to each well.
-
Incubate at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm (or 450 nm depending on the substrate) using a microplate reader.
4. Data Analysis
-
Subtract the absorbance of the No Enzyme Control from all other readings.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_No_Inhibitor))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro evaluation of this compound and other NNRTI candidates against HIV-1 reverse transcriptase. The colorimetric ELISA-based assay is a robust, sensitive, and non-radioactive method suitable for high-throughput screening and detailed kinetic analysis. Accurate determination of inhibitory parameters such as IC50 is crucial for the preclinical characterization of novel antiretroviral agents.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. Scintillation Proximity Assays | Revvity [revvity.com]
- 3. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lersivirine in Cell Culture Supernatant using High-Performance Liquid Chromatography with UV Detection
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of lersivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in cell culture supernatant. The described protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical studies of this compound. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow diagram to ensure easy implementation and accurate results.
Introduction
This compound is a potent NNRTI with significant activity against wild-type and drug-resistant strains of HIV-1.[1][2] In vitro cell culture experiments are fundamental to understanding its mechanism of action, determining its efficacy, and assessing its cytotoxicity.[1] Accurate quantification of this compound in cell culture media is crucial for these studies to ensure precise dosing and to correlate drug concentration with biological effects. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a widely accessible, cost-effective, and reliable analytical technique for this purpose.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in cell culture supernatant, optimized for accuracy, precision, and ease of use.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PVDF or PTFE)
-
HPLC vials
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Vortex mixer.
-
Microcentrifuge.
Chromatographic Conditions
A summary of the optimized HPLC-UV conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with cell culture medium to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. This range is selected to cover the expected concentrations in typical cell culture experiments.
Sample Preparation from Cell Culture Supernatant
-
Collect 200 µL of cell culture supernatant from the experimental wells.
-
Add 400 µL of ice-cold acetonitrile to the supernatant in a 1.5 mL microcentrifuge tube to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Experimental Workflow Diagram
Data Presentation
The quantitative data from the HPLC analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Calibration Curve Data
A typical calibration curve should be generated by plotting the peak area of this compound against the corresponding concentration. The linearity of the method should be assessed by the coefficient of determination (R²).
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | [Insert Value] |
| 0.5 | [Insert Value] |
| 1.0 | [Insert Value] |
| 2.5 | [Insert Value] |
| 5.0 | [Insert Value] |
| 10.0 | [Insert Value] |
| R² | ≥ 0.995 |
Method Validation Parameters
The method should be validated for its performance characteristics according to standard guidelines.
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | [Insert Value] |
| Accuracy (% Recovery) | 85 - 115% | [Insert Value] |
| Precision (% RSD) | ≤ 15% | [Insert Value] |
| Limit of Detection (LOD) | [Report Value] | [Insert Value] |
| Limit of Quantification (LOQ) | [Report Value] | [Insert Value] |
Sample Quantification Results
The concentration of this compound in unknown samples should be calculated using the linear regression equation derived from the calibration curve.
| Sample ID | Peak Area | Calculated Concentration (µg/mL) |
| Control | [Insert Value] | [Insert Value] |
| Treatment 1 | [Insert Value] | [Insert Value] |
| Treatment 2 | [Insert Value] | [Insert Value] |
Signaling Pathway Diagram
While this application note focuses on an analytical method and does not directly investigate a signaling pathway, a diagram illustrating the logical relationship of the analytical process is provided below.
Conclusion
The HPLC-UV method described in this application note provides a simple, accurate, and reliable means for the quantification of this compound in cell culture supernatant. The protein precipitation sample preparation is efficient and requires minimal resources. This method is well-suited for routine analysis in a research or drug development setting, enabling the generation of high-quality data for in vitro pharmacological studies of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparing Lersivirine Stock Solutions and Working Concentrations: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Lersivirine stock solutions and subsequent dilutions to working concentrations for use in various research applications. This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that shows potent activity against wild-type and drug-resistant strains of HIV-1.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 310.4 g/mol .[1] Proper preparation of solutions is critical for accurate and reproducible experimental results.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1], up to 62 mg/mL[2] | ~96.6 mM - 199.8 mM |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | ~96.6 mM |
| Ethanol | ~10 mg/mL[1] | ~32.2 mM |
Note: For optimal results, it is recommended to use fresh, high-purity solvents. Moisture-absorbing solvents like DMSO should be handled appropriately to maintain their dissolution capacity.[2]
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound is an allosteric inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[3] It binds to a hydrophobic pocket in the p66 subunit of the RT enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, which inhibits its DNA polymerase activity and blocks the conversion of the viral RNA genome into double-stranded DNA, a necessary step for viral integration into the host cell genome.[3][4]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.104 mg of this compound (Molecular Weight = 310.4 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO. For a 10 mM stock, if you weighed 3.104 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if precipitation is observed.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored at -20°C, the solution is stable for at least one year; at -80°C, it is stable for up to two years.[5]
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Stability |
| -20°C | DMSO | ≥ 4 years (as solid)[1], 1 month (in solvent)[2], 1 year (in solvent)[5] |
| -80°C | DMSO | 1 year (in solvent)[2], 2 years (in solvent)[5] |
Protocol 2: Preparation of Working Concentrations for In Vitro Assays
This protocol provides a general guideline for diluting the high-concentration stock solution to working concentrations for cell-based antiviral assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock in 198 µL of medium).
-
Final Working Concentrations: Further dilute the intermediate solutions to obtain the final desired concentrations for your experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Table 3: Exemplary Working Concentrations of this compound in In Vitro Assays
| Assay Type | Cell Line | Parameter | Reported Concentration |
| HIV-1 Replication Inhibition | MT-2 cells | EC50 | 5.04 nM (MOI 0.005)[1] |
| HIV-1 Replication Inhibition | MT-2 cells | EC50 | 13.1 nM (MOI 0.05)[1] |
| HIV-1 Replication Inhibition | MT-2 cells | EC50 | 34.9 nM (MOI 0.5)[1] |
| HIV-1 Reverse Transcriptase Inhibition | Purified enzyme | IC50 | 118 nM (wild-type)[1][3] |
| HIV-1 Replication Inhibition | Peripheral Blood Lymphocytes (PBLs) | EC50 | 3.38 nM (strain Ba-L)[2] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; MOI: Multiplicity of infection.
Experimental Workflow Diagram
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lersivirine in Combination with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lersivirine (UK-453,061) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] It exhibits a unique binding mode to the HIV-1 reverse transcriptase (RT) enzyme, which confers a distinct resistance profile compared to first-generation NNRTIs.[1][2][3] Notably, preclinical studies have demonstrated that this compound acts synergistically when used in combination with nucleoside reverse transcriptase inhibitors (NRTIs), a cornerstone of highly active antiretroviral therapy (HAART).[3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the combined use of this compound and NRTIs in an anti-HIV-1 context. Although the clinical development of this compound was discontinued, it remains a valuable tool for virological research.[2]
Mechanism of Action and Synergy
This compound is an allosteric inhibitor of HIV-1 RT, binding to a hydrophobic pocket near the active site of the enzyme.[3] This binding induces a conformational change that inhibits the polymerase activity of RT, thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
NRTIs, in contrast, are chain terminators. After being phosphorylated by host cell kinases, they are incorporated into the growing viral DNA chain by RT. Their structure lacks a 3'-hydroxyl group, which prevents the addition of the next nucleotide and halts DNA synthesis. The distinct mechanisms of action of this compound and NRTIs provide a strong basis for their synergistic interaction, as they target the same enzyme through different means, leading to a more profound suppression of viral replication.[5]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Virus Strain | Reference |
| IC50 | 0.119 µM | Recombinant HIV-1 RT | N/A | [4][6] |
| EC50 | 5 - 35 nM | MT-2 cells | NL4-3 (wt) | [3][4] |
| EC50 (geometric mean) | 3.38 nM | Peripheral Blood Lymphocytes | Ba-L | [4] |
| EC90 (geometric mean) | 9.87 nM | Peripheral Blood Lymphocytes | Ba-L | [4] |
| Kd | 624 nM | Recombinant HIV-1 RT | N/A | [3][4] |
| Ki (mixed noncompetitive) | 117 nM | Recombinant HIV-1 RT | N/A | [3] |
Table 2: Activity of this compound Against NNRTI-Resistant HIV-1 Mutants
| Mutation | Activity Retention vs. Efavirenz | Reference |
| K103N | 80% of this compound-treated viruses vs. 7% for efavirenz | [4] |
| Y181C | 57% of this compound-treated viruses vs. 43% for efavirenz | [4] |
| G190A | 46% of this compound-treated viruses vs. 0% for efavirenz | [4] |
Table 3: Synergy of this compound in Combination with NRTIs
| Combination Drug (NRTI) | Interaction | Cell Line | Virus Strain | Reference |
| Abacavir | Synergistic | MT-2 cells | NL4-3 (wt) | [4] |
| Didanosine | Synergistic | MT-2 cells | NL4-3 (wt) | [4] |
| Emtricitabine | Synergistic | MT-2 cells | NL4-3 (wt) | [4] |
| Lamivudine | Synergistic | MT-2 cells | NL4-3 (wt) | [4] |
| Tenofovir | Synergistic | MT-2 cells | NL4-3 (wt) | [4] |
| Zidovudine (AZT) | Synergistic | MT-2 cells | NL4-3 (wt) | [4] |
Experimental Protocols
Protocol 1: HIV-1 Antiviral Activity Assay in MT-2 Cells
This protocol is for determining the 50% effective concentration (EC50) of this compound.
Materials:
-
MT-2 cells
-
HIV-1 strain (e.g., NL4-3)
-
This compound
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin, streptomycin)
-
96-well microtiter plates
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-2 cells in complete growth medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete growth medium.
-
Infection: Infect MT-2 cells with the HIV-1 virus stock at a predetermined multiplicity of infection (MOI).
-
Plating: Plate the infected MT-2 cells into 96-well plates containing the serial dilutions of this compound. Include virus control wells (infected cells, no drug) and cell control wells (uninfected cells, no drug).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatants. Measure the amount of p24 antigen in the supernatants using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of viral replication for each drug concentration relative to the virus control. Calculate the EC50 value using a non-linear regression analysis.
Protocol 2: Synergy Analysis of this compound and NRTIs
This protocol uses the checkerboard method to assess the synergistic antiviral effect of this compound in combination with an NRTI.
Materials:
-
MT-2 cells
-
HIV-1 strain (e.g., NL4-3)
-
This compound
-
NRTI of interest (e.g., Tenofovir)
-
Complete growth medium
-
384-well microtiter plates
-
p24 antigen ELISA kit or a cell viability assay reagent (e.g., MTS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound and the selected NRTI in complete growth medium.
-
Checkerboard Setup: In a 384-well plate, create a checkerboard pattern of drug concentrations. Add the this compound dilutions along the rows and the NRTI dilutions along the columns. This will result in wells with single drugs at various concentrations and combinations of both drugs at different concentration ratios.
-
Infection and Plating: Infect MT-2 cells with the HIV-1 virus stock and plate the infected cells into the drug-containing wells. Include appropriate controls (no drug, single drug, no virus).
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.
-
Measurement of Antiviral Effect: Measure the extent of viral replication. This can be done by quantifying p24 antigen in the supernatant (as in Protocol 1) or by assessing cell viability, as HIV-1 infection can lead to cytopathic effects in MT-2 cells.
-
Synergy Analysis: Analyze the data using a synergy calculation model, such as the MacSynergy II program or the Bliss independence model.[7] These models will determine if the observed antiviral effect of the combination is greater than the expected additive effect, indicating synergy.
Visualizations
Caption: HIV-1 Reverse Transcription Inhibition by this compound and NRTIs.
Caption: Experimental Workflow for Synergy Analysis.
References
- 1. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - a new drug for HIV infection therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. longdom.org [longdom.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Synergistic Effects of Lersivirine with HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lersivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent activity against wild-type and drug-resistant strains of HIV-1.[1][2] A key strategy in HIV therapy is the use of combination antiretroviral therapy (cART) to enhance efficacy, reduce drug dosages, and limit the emergence of resistant variants.[3] This document provides detailed application notes and protocols for assessing the synergistic effects of this compound when used in combination with protease inhibitors (PIs), another critical class of antiretroviral drugs. Protease inhibitors act at a late stage of the HIV replication cycle by preventing the cleavage of viral polyproteins, which is essential for the production of mature, infectious virions.[4] In contrast, this compound, as an NNRTI, inhibits the reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA in the early stages of infection.[1][5] The distinct mechanisms of action of these two drug classes provide a strong rationale for their combined use.
Data Presentation: In Vitro Synergy of this compound with Protease Inhibitors
The following table summarizes the in vitro interaction between this compound and various protease inhibitors against HIV-1 replication in MT-2 cells. The data is based on the analysis of combination effects using a cell viability assay. The synergistic, additive, or antagonistic effects were quantified, with synergy indicating a greater-than-expected combined effect.
| Protease Inhibitor | Mean Synergy Volume (μM²%) ± SD | Mean Antagonism Volume (μM²%) ± SD | Combined Effect |
| Amprenavir | 92.8 ± 16.7 | -1.7 ± 3.4 | Additive to slight synergy |
| Atazanavir | 102.0 ± 42.4 | -16.0 ± 32.0 | Additive to slight synergy |
| Darunavir | 100.2 ± 31.7 | -10.5 ± 21.1 | Additive to slight synergy |
| Lopinavir | 106.3 ± 45.3 | -13.7 ± 27.3 | Additive to slight synergy |
| Ritonavir | 123.0 ± 45.3 | -3.0 ± 6.0 | Additive to slight synergy |
| Saquinavir | 114.5 ± 40.3 | -5.8 ± 11.6 | Additive to slight synergy |
| Tipranavir | 108.7 ± 35.1 | -8.2 ± 16.3 | Additive to slight synergy |
Data adapted from Corbau et al., Antimicrobial Agents and Chemotherapy, 2010.[1] The synergy and antagonism volumes are metrics used to quantify the overall effect of the drug combination. Positive synergy volumes indicate a synergistic interaction.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Replication Assay
This protocol is for determining the 50% effective concentration (EC50) of individual antiretroviral agents.
1. Cell Culture and Virus Preparation:
- Culture MT-2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Prepare a stock of HIV-1 (e.g., NL4-3 strain) and determine the tissue culture infectious dose (TCID50).
2. Assay Procedure:
- Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
- Prepare serial dilutions of this compound and the selected protease inhibitor in separate plates.
- Add the diluted drugs to the cells.
- Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
- Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
3. Measurement of Antiviral Activity:
- After incubation, assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Measure the absorbance at the appropriate wavelength.
- Calculate the EC50 value, which is the drug concentration that inhibits viral replication by 50%, by plotting the percentage of cell viability against the drug concentration.
Protocol 2: Checkerboard Assay for Synergy Assessment
This protocol is for evaluating the synergistic, additive, or antagonistic effects of this compound in combination with a protease inhibitor.
1. Plate Setup:
- Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the protease inhibitor.
- The final plate will contain a matrix of concentrations of both drugs, as well as each drug alone.
2. Assay Procedure:
- Seed MT-2 cells in each well of the checkerboard plate as described in Protocol 1.
- Add the drug combinations to the corresponding wells.
- Infect the cells with HIV-1 and incubate as described in Protocol 1.
3. Data Analysis and Synergy Quantification:
- Measure cell viability using the MTT assay.
- Calculate the Combination Index (CI) using the Chou-Talalay method. The CI is a quantitative measure of the interaction between two drugs.
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
- Alternatively, calculate the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated as follows: FIC = (EC50 of drug A in combination / EC50 of drug A alone) + (EC50 of drug B in combination / EC50 of drug B alone).
- FIC ≤ 0.5 indicates synergy.
- 0.5 < FIC ≤ 4 indicates an additive or indifferent effect.
- FIC > 4 indicates antagonism.[5][6][7]
Visualizations
Caption: Dual inhibition of the HIV replication cycle by this compound and Protease Inhibitors.
Caption: Experimental workflow for assessing drug synergy using the checkerboard method.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Lersivirine in HIV-1 Latency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lersivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) known for its efficacy against drug-resistant strains of HIV-1. While not a primary latency-reversing agent (LRA), its role in the "shock and kill" strategy for HIV-1 eradication is of significant interest. This document provides detailed experimental protocols to investigate the potential of this compound in eliminating latently infected cells following their reactivation.
The central hypothesis is that this compound, similar to other NNRTIs, may contribute to the "kill" aspect of the "shock and kill" approach. Certain NNRTIs have been shown to induce premature activation of HIV-1 protease within infected cells, leading to apoptosis. Additionally, NNRTIs are crucial for preventing new rounds of infection once latency is reversed. These protocols are designed to assess this compound's utility in these roles.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Virus | Value | Reference |
| EC50 | Wild-type HIV-1 (NL4-3) in MT-2 cells | 5 - 35 nM (depending on MOI) | [1] |
| EC50 | Panel of 80 clinical isolates (Subtypes A-H) | Geometric Mean Fold Change to reference = 0.92 | [2] |
| Ki (mixed noncompetitive) | Recombinant wild-type HIV-1 RT | 117 nM | [1] |
| Selectivity Index (IC50 human DNA polymerase β / IC50 HIV-1 RT) | 166,000 | [1] |
Table 2: Comparative Antiviral Activity of this compound against NNRTI-Resistant Viruses
| HIV-1 Strain | This compound IC50 Fold Change | Etravirine IC50 Fold Change | Reference |
| ETR-resistant (11 of 19 viruses) | < 10 | > 2.9 | [2] |
| Subtype BF | 0.98 (Geometric Mean) | Not Specified | [2] |
| Subtype C | 1.07 (Geometric Mean) | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of this compound in a "shock and kill" strategy.
Experimental Protocols
Protocol 1: Establishment of an In Vitro Primary CD4+ T-Cell Model of HIV-1 Latency
This protocol is adapted from established methods for generating latently infected primary T-cells.
1.1. Isolation of Naive CD4+ T-Cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Isolate naive CD4+ T-cells using negative selection magnetic beads.
-
Assess purity by flow cytometry (>95% CD3+CD4+CD45RA+CCR7+).
1.2. T-Cell Activation and Differentiation:
-
Activate naive CD4+ T-cells with anti-CD3/CD28 beads in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and IL-2 (30 U/mL).
-
Culture for 3 days to generate activated CD4+ T-cells.
-
To generate central memory T-cells (TCM), polarize activated cells by adding IL-2, TGF-β, anti-IL-12, and anti-IL-4 for an additional 3-4 days.
1.3. Infection with HIV-1:
-
Infect the activated T-cells or differentiated TCM cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.1.
-
Use spinoculation (1200 x g for 2 hours at 25°C) to enhance infection efficiency.
-
Culture the infected cells for 2 days to allow for viral integration.
1.4. Establishment of Latency:
-
Remove the viral inoculum and culture the cells in fresh medium containing IL-2 for 7-10 days to allow them to return to a resting state.
-
Confirm the establishment of latency by demonstrating low to undetectable levels of p24 antigen in the supernatant and intracellular Gag protein by flow cytometry.
Protocol 2: Evaluating the Effect of this compound in a "Shock and Kill" Model
This protocol assesses the ability of this compound to enhance the elimination of latently infected cells after reactivation.
References
Application of Lersivirine in Studies of HIV-1 Entry and Replication Cycle
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lersivirine (UK-453,061) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent activity against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its distinct binding mode to the HIV-1 reverse transcriptase (RT) enzyme results in a unique resistance profile, making it a valuable tool for studying the HIV-1 replication cycle and for the development of new antiretroviral therapies.[3][4] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to investigate its antiviral activity and resistance profile.
Mechanism of Action
This compound is a noncompetitive inhibitor of HIV-1 reverse transcriptase.[3] It binds to an allosteric hydrophobic pocket in the p66 subunit of the RT enzyme, located near the active site.[3][5] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[6] X-ray crystallography has confirmed that this compound binds noncovalently to this allosteric site in a novel manner, which contributes to its activity against NNRTI-resistant viral strains.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound against HIV-1.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains
| Virus Strain | Cell Line | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| NL4-3 (Wild-Type) | MT-2 | 5 - 35 (depending on MOI) | - | [3] |
| NL4-3 (Wild-Type) | HeLaP4 | 3.96 | - | [3] |
| K103N Mutant | HeLaP4 | 7.05 | 1.8 | [3] |
| Various Clinical Isolates (Subtypes A-H) | - | Geometric Mean FC = 0.92 | <2 for most isolates | [4] |
Table 2: Binding Affinity and Enzyme Inhibition of this compound against HIV-1 Reverse Transcriptase
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 624 nM (Geometric Mean) | Isothermal Titration Calorimetry (ITC) | [3] |
| Dissociation Constant (KD) | 668 nM ± 12% | Isothermal Titration Calorimetry (ITC) | [7] |
| Inhibition Constant (Ki) | 117 nM (Geometric Mean) | Kinetic Enzyme Assay | [3] |
| IC50 (vs. human DNA polymerase beta) | ~20 µM | Enzyme Inhibition Assay | [3] |
| Selectivity Index (IC50 DNA pol beta / IC50 RT) | 166,000 | - | [3] |
Table 3: Impact of Viral Multiplicity of Infection (MOI) on this compound Potency
| Virus Strain | Cell Line | MOI | EC50 (nM) | Reference |
| NL4-3 | MT-2 | 0.005 | 5 | [3] |
| NL4-3 | MT-2 | 0.5 | 35 | [3] |
Experimental Protocols
Protocol 1: HIV-1 Drug Susceptibility Assay (HeLaP4 Indicator Cell Line)
This protocol determines the 50% effective concentration (EC50) of this compound against HIV-1.
Materials:
-
HeLaP4 cell line (engineered to express HIV-1 Tat-inducible β-galactosidase)
-
HIV-1 viral stocks (e.g., NL4-3 wild-type or mutant strains)
-
This compound stock solution (in DMSO)
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Cell dissociation solution
-
96-well plates
-
β-galactosidase assay reagent
Methodology:
-
Cell Preparation: Detach adherent HeLaP4 cells using a cell dissociation solution and resuspend them in culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include a no-drug control.
-
Infection: Expose the resuspended HeLaP4 cells to the HIV-1 virus stock at a predetermined multiplicity of infection (MOI).
-
Plating: Add the infected cell suspension to the 96-well plate containing the this compound dilutions (final cell density of approximately 4.5 x 10³ cells/well).
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Viral Replication: Measure the level of HIV-1 Tat-induced β-galactosidase activity according to the manufacturer's instructions for the assay reagent.
-
Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration compared to the no-drug control. Determine the EC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Resistance Selection Study (Fixed-Dose Method)
This protocol is used to select for HIV-1 variants with reduced susceptibility to this compound.
Materials:
-
SupT1 cell line (or other suitable T-cell line)
-
HIV-1 viral stocks (e.g., NL4-3 wild-type)
-
This compound
-
Culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
24-well plates
-
Method for quantifying virus replication (e.g., p24 ELISA or RT activity assay)
Methodology:
-
Initial Infection: Infect SupT1 cells with the HIV-1 NL4-3 wild-type virus at an MOI of 0.1 TCID50 per cell for 1 hour at 37°C.
-
Culture Setup: Plate the infected cells in 24-well plates (3.6 x 10⁵ cells/well) in the presence of fixed concentrations of this compound. The concentrations should represent various multiples of the predetermined EC50 (e.g., 10x, 20x, and 100x).
-
Cell Passaging: Every 7 days, feed the cultures with fresh, uninfected SupT1 cells and fresh this compound to maintain the same final drug concentration.
-
Monitoring Viral Replication: Throughout the passaging period (e.g., 21 days or longer), monitor for signs of viral replication, such as the formation of syncytia (for cytopathic viruses) or by quantifying supernatant p24 antigen levels or reverse transcriptase activity.
-
Genotypic and Phenotypic Analysis: When viral breakthrough is observed (i.e., a significant increase in viral replication), harvest the virus and perform genotypic analysis (sequencing of the reverse transcriptase gene) to identify mutations. The phenotypic susceptibility of the selected virus to this compound and other NNRTIs should also be determined using a drug susceptibility assay.
Visualizations
Caption: HIV-1 Replication Cycle and the Site of this compound Action.
References
- 1. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - a new drug for HIV infection therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lersivirine Precipitation in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of Lersivirine precipitation in cell culture media. Our aim is to provide clear and actionable solutions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as UK-453,061) is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It functions by binding to a non-nucleoside binding site on the HIV-1 reverse transcriptase enzyme, which causes a conformational change that inhibits the enzyme's catalytic activity and blocks viral replication.[3] this compound has shown efficacy against wild-type HIV and various drug-resistant strains.[4][5][6]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound with poor aqueous solubility. It is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), but it is insoluble in water.[1][7] This characteristic is a primary reason for precipitation when introduced into aqueous cell culture media.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media is most likely due to its low aqueous solubility. When a concentrated stock solution of this compound (typically in DMSO) is diluted into the aqueous environment of the culture medium, the drug may come out of solution if its concentration exceeds its solubility limit in the final medium. Other factors such as temperature fluctuations, pH of the medium, and interactions with media components can also contribute to precipitation.[8][9][10]
Q4: What is the recommended solvent for preparing this compound stock solutions?
DMSO is the most commonly used solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][7] It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of this compound.[1]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower.[11] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Initial Observation: Precipitate is visible in the cell culture medium after adding this compound.
This can manifest as cloudiness, crystals, or a film on the surface of the culture vessel.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
Step 1: Verify the Integrity of the this compound Stock Solution
-
Question: Is the stock solution clear and free of precipitates?
-
Action: Visually inspect your this compound stock solution. If you observe any crystals or cloudiness, gently warm the solution at 37°C and vortex to redissolve the compound.[12][13]
-
Protocol:
-
Ensure the vial is tightly capped.
-
Place the vial in a 37°C water bath or incubator for 10-15 minutes.
-
Vortex the solution for 30-60 seconds.
-
Visually confirm that all precipitate has dissolved.
-
-
Recommendation: Prepare fresh stock solutions if the precipitate does not redissolve. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][8]
Step 2: Optimize the Preparation of the Working Solution
-
Question: How are you diluting the stock solution to your final working concentration?
-
Action: Avoid making large dilutions directly from a highly concentrated stock into the final culture volume. A serial dilution or an intermediate dilution step in culture medium or a suitable co-solvent can help.
-
Protocol for Serial Dilution:
-
Prepare an intermediate dilution of your this compound stock solution in fresh, pre-warmed (37°C) cell culture medium.
-
Vortex the intermediate dilution gently.
-
Add the appropriate volume of this intermediate dilution to your culture wells to achieve the final desired concentration.
-
Step 3: Refine the Method of Addition to Culture Media
-
Question: How are you adding the this compound working solution to your cell cultures?
-
Action: The method of addition can significantly impact local concentrations and lead to precipitation.
-
Recommendations:
-
Pre-warm the media: Always use culture media that has been pre-warmed to 37°C.
-
Add dropwise while swirling: Add the this compound working solution drop by drop to the culture medium while gently swirling the plate or flask. This helps to disperse the compound quickly and avoid high local concentrations.
-
Avoid concentrated additions to small volumes: Do not add a small volume of highly concentrated this compound directly to a large volume of media in the well.
-
Step 4: Check Incubation Conditions
-
Question: Are your incubation conditions stable?
-
Action: Temperature fluctuations can affect the solubility of compounds in solution.[8]
-
Recommendations:
-
Ensure your incubator maintains a stable temperature (e.g., 37°C).
-
Minimize the time that cultures are outside of the incubator.
-
Step 5: Assess Potential Interactions with Media Components
-
Question: Could components in your cell culture medium be contributing to the precipitation?
-
Action: High concentrations of salts or proteins in the medium can sometimes lead to the precipitation of less soluble compounds.[8]
-
Recommendations:
-
Serum Concentration: If using serum, consider if the lot or concentration is a factor. While serum proteins can sometimes help to solubilize hydrophobic compounds, batch-to-batch variability exists.
-
pH of the Medium: Ensure the pH of your culture medium is within the optimal range for your cells. An incorrect pH can affect both compound solubility and cell health.[12]
-
Data and Protocols
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~30-62 mg/mL | [1][7] |
| Ethanol | ~10-16 mg/mL | [1][7] |
| Water | Insoluble | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
Effective Concentrations of this compound in Cell Culture
| Cell Type | Assay | Effective Concentration (EC50) | Reference |
| MT-2 cells | HIV-1 replication | 5 nM to 35 nM | [1][4] |
| Peripheral Blood Mononuclear Cells (PBLs) | HIV-1 replication (strain Ba-L) | 3.38 nM | [1] |
Protocol: Preparation of a this compound Working Solution for Cell Culture
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution.
-
For example, to make 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 310.36 g/mol ), dissolve 3.10 mg of this compound in 1 mL of anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 100µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, add 990 µL of the pre-warmed complete medium.
-
Add 10 µL of your 10 mM this compound stock solution to the medium.
-
Gently vortex or pipette up and down to mix thoroughly. This will give you a 100 µM intermediate working solution with a final DMSO concentration of 0.1%.
-
-
Add to Cell Culture:
-
Add the appropriate volume of your 100 µM intermediate working solution to your cell culture plates to achieve your desired final concentrations (e.g., for a final concentration of 100 nM, add 1 µL of the 100 µM solution to 1 mL of culture medium).
-
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits HIV replication by binding to reverse transcriptase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 10. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. adl.usm.my [adl.usm.my]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Lersivirine Concentration for Maximal Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lersivirine for antiviral research. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for determining the optimal drug concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It functions by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[4]
Q2: What is the typical effective concentration (EC50) of this compound?
The EC50 of this compound, the concentration at which it inhibits 50% of viral replication, can vary depending on the cell line, the HIV-1 strain, and the multiplicity of infection (MOI).[1][2] Reported EC50 values generally fall in the low nanomolar range. For instance, against the Ba-L strain in peripheral blood lymphocytes (PBLs), the geometric mean EC50 is 3.38 nM.[1] In MT-2 cells infected with the wt NL4-3 strain, the EC50 can range from 5 nM to 35 nM.[1][2]
Q3: Is this compound effective against NNRTI-resistant HIV-1 strains?
Yes, this compound has demonstrated activity against HIV-1 strains that are resistant to first-generation NNRTIs.[2][5] It is effective against viruses with common NNRTI resistance mutations such as K103N and Y181C.[1][2] The unique binding mode of this compound to the reverse transcriptase enzyme contributes to its distinct resistance profile.[2][5]
Q4: What is the cytotoxicity profile of this compound?
This compound generally exhibits low cytotoxicity in cell culture. No significant cytotoxicity has been observed at concentrations up to 50 µM in peripheral blood lymphocytes and 200 µM in HeLaP4 cells.[1][2]
Troubleshooting Guide
Issue 1: High variability in EC50 values between experiments.
-
Question: We are observing significant well-to-well and plate-to-plate variability in our this compound EC50 determination assays. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting before seeding plates. Use calibrated pipettes and a consistent seeding technique.
-
Variable Virus Input (MOI): The potency of NNRTIs like this compound can be influenced by the amount of virus used.[2] Prepare a large, single batch of virus stock and titrate it accurately to ensure a consistent MOI across all experiments.
-
Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Inconsistent dilutions can lead to significant errors.
-
Assay Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification during incubation.
-
Issue 2: this compound appears less potent than expected.
-
Question: Our calculated EC50 for this compound is significantly higher than the values reported in the literature. What should we investigate?
-
Answer: Several factors could contribute to a perceived decrease in potency:
-
High Multiplicity of Infection (MOI): As mentioned, a higher virus input can lead to a rightward shift in the dose-response curve, resulting in a higher EC50 value.[2] Verify your virus titer and consider using a lower MOI.
-
Cell Line Differences: The antiviral activity of a compound can vary between different cell lines. Ensure the cell line you are using is appropriate and sensitive to HIV-1 infection.
-
Compound Stability: this compound, like any chemical compound, can degrade over time. Ensure your stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
Presence of Serum Proteins: If your assay medium contains a high percentage of serum, the protein binding of this compound might reduce its effective free concentration. Consider characterizing the effect of serum on this compound's potency.[6]
-
Issue 3: Unexpected cytotoxicity observed at therapeutic concentrations.
-
Question: We are seeing significant cell death in our uninfected control wells treated with this compound at concentrations where we expect to see antiviral activity. What could be the problem?
-
Answer: While this compound is generally not cytotoxic at effective concentrations, several factors could lead to this observation:
-
Solvent Toxicity: this compound is often dissolved in a solvent like DMSO.[1] Ensure the final concentration of the solvent in your assay wells is below the toxic threshold for your cells. Run a solvent toxicity control to confirm.
-
Contamination: Your this compound stock or cell culture could be contaminated. Check for signs of microbial contamination and consider using a fresh stock of the compound and testing your cells for mycoplasma.
-
Incorrect Concentration Calculation: Double-check all calculations for your stock solution and serial dilutions to rule out a simple error that resulted in using a much higher concentration of the drug than intended.
-
Cell Health: Unhealthy cells are more susceptible to the toxic effects of any compound. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Quantitative Data Summary
The following table summarizes the reported in vitro antiviral activity of this compound against different HIV-1 strains in various cell lines.
| HIV-1 Strain | Cell Line | EC50 (nM) | EC90 (nM) | Cytotoxicity (CC50 or CC30) | Reference |
| Ba-L | PBL | 3.38 | 9.87 | > 50 µM | [1] |
| NL4-3 (wt) | MT-2 | 5 - 35 | Not Reported | Not Reported | [1][2] |
| NL4-3 (wt) | HeLaP4 | 3.96 | Not Reported | > 200 µM | [2] |
| K103N Mutant | HeLaP4 | 7.05 | Not Reported | Not Reported | [2] |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in a Cell-Based Antiviral Assay
This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound against HIV-1 in a susceptible cell line (e.g., HeLaP4 or MT-2).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HIV-1 virus stock of a known titer (TCID50/mL)
-
Susceptible host cells (e.g., HeLaP4, MT-2)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit or Reverse Transcriptase Activity Assay kit)
-
Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 4.5 x 10³ cells/well for HeLaP4).[2]
-
Incubate the plate for 18-24 hours to allow the cells to adhere and enter a logarithmic growth phase.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold serial dilution, with the highest concentration being non-toxic.
-
Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
-
Infection and Treatment:
-
Dilute the HIV-1 virus stock in complete culture medium to a predetermined multiplicity of infection (MOI), for example, 0.005 to 0.5.[2]
-
Remove the medium from the seeded cells and add the diluted virus.
-
Immediately add the serially diluted this compound to the appropriate wells.
-
Incubate the plate for a period that allows for one round of viral replication (typically 3-7 days).[2]
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of virus in the supernatant using a p24 ELISA or a reverse transcriptase activity assay, following the manufacturer's instructions.
-
-
Assessment of Cytotoxicity:
-
In a parallel plate without virus, treat the cells with the same serial dilutions of this compound.
-
After the same incubation period, assess cell viability using a suitable assay (e.g., MTT or MTS).
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC50 value.
-
Similarly, determine the CC50 (50% cytotoxic concentration) from the cell viability data.
-
Calculate the selectivity index (SI) as CC50 / EC50. A higher SI indicates a more favorable therapeutic window.
-
Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. HIV - Wikipedia [en.wikipedia.org]
- 5. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
identifying and characterizing Lersivirine resistance mutations in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers identifying and characterizing Lersivirine resistance mutations in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (UK-453,061) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It works by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site.[2][3] This binding causes a conformational change in the enzyme, ultimately inhibiting the conversion of viral RNA into DNA and blocking HIV-1 replication.[3] this compound's unique binding mode gives it a distinct resistance profile compared to earlier NNRTIs.[2][4]
Q2: Which are the key known resistance mutations for this compound?
While this compound is effective against many common NNRTI-resistant strains, specific mutations can confer resistance. The F227C mutation has been shown to cause a significant increase in the dissociation constant.[5] Other mutations like K103N and Y181C show a more moderate effect on this compound's potency.[5] The emergence of resistance to this compound often requires multiple mutations.[2]
Q3: My cell-based assay shows a smaller than expected fold-change in EC50 for a known this compound-resistant mutant. What could be the issue?
Several factors could contribute to this:
-
Cell Line Variability: Different cell lines (e.g., HeLaP4, MT-2) can yield slightly different EC50 values. Ensure consistency in the cell line used across experiments.
-
Viral Titer: The multiplicity of infection (MOI) can influence the apparent EC50.[2] A very high MOI might overwhelm the inhibitor. Standardize your virus input across assays.
-
Assay Endpoint: The method used to measure viral replication (e.g., p24 ELISA, reporter gene assay) can have varying sensitivity. Ensure your readout is within the linear range of detection.
-
Compound Purity and Storage: Verify the purity and proper storage of your this compound stock to ensure it has not degraded.
Q4: I am having trouble expressing and purifying a stable recombinant HIV-1 RT enzyme with a specific mutation for my enzymatic assays. What are some common pitfalls?
-
Codon Optimization: Ensure the gene sequence for the mutant RT is optimized for expression in your chosen system (e.g., E. coli).
-
Expression Conditions: Optimize induction parameters such as IPTG concentration, temperature, and induction time to prevent protein misfolding and inclusion body formation.
-
Purification Buffers: The composition of your lysis and purification buffers is critical. Ensure appropriate pH, salt concentration, and the inclusion of additives like glycerol and DTT to maintain protein stability.
-
Protease Inhibitors: Add a protease inhibitor cocktail during cell lysis to prevent degradation of the recombinant protein.
Troubleshooting Guides
Guide 1: Inconsistent Results in Phenotypic (Cell-Based) Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in EC50 values between replicate plates. | Inconsistent cell seeding or virus infection. | Use a multichannel pipette for cell and virus distribution. Ensure cells are in a single-cell suspension before plating. |
| No clear dose-response curve. | Incorrect serial dilutions of this compound. | Prepare fresh drug dilutions for each experiment. Verify the concentration of your stock solution. |
| High background signal in uninfected control wells. | Cytotoxicity of the drug at high concentrations. | Perform a separate cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) and ensure your EC50 determination uses non-toxic drug concentrations. |
| Low signal-to-noise ratio in the assay readout. | Suboptimal assay conditions. | Optimize the incubation time for virus replication and the detection method (e.g., antibody concentration for ELISA). |
Guide 2: Challenges in Genotypic Analysis (Site-Directed Mutagenesis)
| Problem | Possible Cause | Suggested Solution |
| No colonies after transformation of the DpnI-treated PCR product. | Failed PCR amplification or inefficient DpnI digestion. | Verify PCR product on an agarose gel. Increase DpnI incubation time. Use highly competent cells for transformation.[6][7] |
| All sequenced colonies are wild-type. | Incomplete digestion of the parental plasmid template. | Ensure your plasmid DNA is from a dam+ E. coli strain for efficient DpnI digestion. Increase DpnI digestion time or use more enzyme.[7] |
| Unwanted secondary mutations are present after sequencing. | Low fidelity of the DNA polymerase. | Use a high-fidelity DNA polymerase for the PCR reaction.[7] Minimize the number of PCR cycles.[6] |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound against Resistant HIV-1 Mutants
| Mutation | Fold Change in EC50 (vs. Wild-Type) | Reference |
| K103N | ~2 | [5] |
| Y181C | ~2 | [5] |
| G190A | <1 (Increased Susceptibility) | [5] |
| Y188C | <1 (Increased Susceptibility) | [5] |
| F227C | ~54 | [5] |
Note: Fold change values can vary depending on the specific assay system and cell line used.
Table 2: Kinetic Parameters of this compound Inhibition
| Parameter | Value | Method | Reference |
| Kd (Wild-Type RT) | 624 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Ki (Wild-Type RT) | 117 nM (mixed noncompetitive) | Enzyme Kinetics Assay | [2] |
| IC50 (Wild-Type RT) | 0.119 µM | Enzyme Inhibition Assay | [8] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This protocol outlines the generation of specific mutations in a plasmid containing the HIV-1 RT gene.
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[6]
-
PCR Amplification:
-
DpnI Digestion:
-
Transformation:
-
Transform highly competent E. coli cells with the DpnI-treated plasmid DNA.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for selection.
-
-
Verification:
-
Select several colonies and grow overnight cultures.
-
Isolate the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.
-
Protocol 2: Phenotypic Antiviral Assay (HeLaP4 Cell-Based)
This assay measures the ability of this compound to inhibit the replication of HIV-1 strains in a cell culture model.[2]
-
Cell Plating: Seed HeLaP4 cells in 96-well plates at a density of 4.5 x 10³ cells/well and allow them to adhere.[2]
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection:
-
Add the serially diluted this compound to the wells.
-
Infect the cells with a standardized amount of wild-type or mutant HIV-1 virus stock. Include uninfected cells as a negative control.
-
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator.
-
Quantification of Viral Replication:
-
Measure viral replication using a suitable method, such as a p24 antigen capture ELISA or a reporter gene assay (e.g., measuring beta-galactosidase activity in HeLaP4 cells).
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
-
Protocol 3: HIV-1 RT Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 RT.
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate containing a poly(rA)/oligo(dT) template-primer, dNTPs (with [³H]dTTP), and the purified recombinant wild-type or mutant HIV-1 RT enzyme.
-
Add serial dilutions of this compound to the reaction wells.
-
-
Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.
-
Termination: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Detection:
-
Transfer the precipitated DNA onto filter mats.
-
Wash the filters to remove unincorporated [³H]dTTP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the log of the this compound concentration.
-
Visualizations
Caption: Workflow for identifying and characterizing this compound resistance mutations.
Caption: Troubleshooting logic for inconsistent phenotypic antiviral assay results.
References
- 1. This compound - a new drug for HIV infection therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energetics of mutation-induced changes in potency of this compound against HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. bioinnovatise.com [bioinnovatise.com]
- 8. selleckchem.com [selleckchem.com]
Lersivirine cross-resistance profile with efavirenz and nevirapine
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the cross-resistance profile of lersivirine with the non-nucleoside reverse transcriptase inhibitors (NNRTIs) efavirenz and nevirapine.
Frequently Asked Questions (FAQs)
Q1: What is the general cross-resistance profile of this compound with first-generation NNRTIs like efavirenz and nevirapine?
A1: this compound generally exhibits a favorable cross-resistance profile compared to first-generation NNRTIs. There is strong cross-resistance between efavirenz and nevirapine, meaning that resistance to one often confers resistance to the other.[1] However, this compound was designed to have a unique resistance profile and maintains activity against some viral strains that are resistant to efavirenz and nevirapine.[2]
Q2: How does this compound maintain activity against HIV-1 strains with common NNRTI resistance mutations?
A2: this compound binds to the HIV-1 reverse transcriptase (RT) enzyme in a novel way, which results in a unique resistance profile.[2] This different binding mode allows it to inhibit the replication of over 60% of viruses that have key RT mutations, with 50% effective concentrations (EC50s) within 10-fold of those for the wild-type virus.[2]
Q3: Which specific mutations confer resistance to this compound, and how do they differ from those for efavirenz and nevirapine?
A3: While efavirenz and nevirapine resistance is commonly associated with mutations like K103N and Y181C, this compound's resistance profile is different.[2][3][4] For instance, this compound retains significant activity against viruses with the K103N mutation. The emergence of resistance to this compound often requires multiple mutations, and these resistant viruses may remain sensitive to first-generation NNRTIs.
Q4: Is there a direct correlation between reduced susceptibility to this compound and etravirine (a second-generation NNRTI)?
A4: No, a direct correlation between this compound and etravirine susceptibility has not been found. This is consistent with their different genotypic resistance profiles, indicating that the specific mutations conferring resistance to each drug are largely distinct.[5]
Troubleshooting Guide
Issue: Unexpected high levels of resistance to this compound in an efavirenz/nevirapine-resistant strain.
-
Possible Cause: The viral strain may harbor a combination of mutations that synergistically reduce susceptibility to this compound. While this compound is effective against single key mutations, complex mutation patterns can impact its efficacy.
-
Troubleshooting Step: Perform full genotypic sequencing of the reverse transcriptase gene to identify all present mutations. Compare this mutation profile against known this compound resistance-associated mutations from the literature and public databases.
Issue: Inconsistent IC50 values for this compound in phenotypic assays.
-
Possible Cause 1: Variability in the experimental protocol, such as cell density, virus input (multiplicity of infection), or incubation times.
-
Troubleshooting Step 1: Strictly adhere to a standardized and validated phenotypic assay protocol. Ensure consistent cell passage numbers and health, and accurately quantify virus stocks.
-
Possible Cause 2: The presence of mixtures of viral populations with different susceptibility profiles in the sample.
-
Troubleshooting Step 2: Consider using clonal analysis or next-generation sequencing to identify and characterize minority viral variants that may contribute to the observed resistance.
Data Presentation
Table 1: Comparative Antiviral Activity of this compound, Efavirenz, and Nevirapine Against NNRTI-Resistant HIV-1 Strains.
| HIV-1 RT Mutation(s) | This compound (Fold Change in EC50) | Efavirenz (Fold Change in EC50) | Nevirapine (Fold Change in EC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 |
| L100I | 1.9 | >25 | >50 |
| K103N | 1.8 | >25 | >50 |
| V106A | 2.5 | <3 | >50 |
| Y181C | 4.3 | <3 | >100 |
| Y188L | >50 | >100 | >100 |
| G190A | 6.8 | >100 | >100 |
| K103N + Y181C | 11.0 | >100 | >100 |
Data synthesized from publicly available research. Fold change is relative to the wild-type virus.
Experimental Protocols
Protocol: Phenotypic HIV-1 Drug Susceptibility Assay using Recombinant Viruses
This protocol outlines the general steps for determining the susceptibility of HIV-1 to antiretroviral drugs using a recombinant virus assay system.
-
RNA Extraction and RT-PCR:
-
Extract viral RNA from patient plasma samples.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the patient-derived reverse transcriptase (RT) gene sequences.
-
-
Generation of Resistance Test Vectors (RTVs):
-
Ligate the amplified patient RT gene into a proviral vector that lacks the corresponding RT region but contains a reporter gene (e.g., luciferase).
-
-
Production of Recombinant Virus Stocks:
-
Transfect a suitable mammalian cell line (e.g., 293T cells) with the RTV DNA.
-
Harvest the cell culture supernatant containing the recombinant virus particles.
-
Quantify the virus stock (e.g., by p24 antigen ELISA).
-
-
Drug Susceptibility Assay:
-
Plate target cells (e.g., HeLa or MT-2 cells) in 96-well plates.
-
Prepare serial dilutions of the antiretroviral drugs (this compound, efavirenz, nevirapine) in culture medium.
-
Add the drug dilutions to the cells.
-
Infect the cells with a standardized amount of the recombinant virus stock.
-
Culture the cells for a defined period (e.g., 48-72 hours).
-
-
Quantification of Viral Replication:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Plot the percentage of viral inhibition versus the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) for each drug using a non-linear regression analysis.
-
Determine the fold change in resistance by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.
-
Visualizations
Caption: Experimental workflow for phenotypic drug resistance testing.
Caption: Logical relationships in NNRTI cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility and bioavailability of Lersivirine formulations
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working to improve the solubility and bioavailability of Lersivirine formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibits poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy. A key challenge is its pH-dependent solubility, with approximately three-fold greater solubility at a pH below 2 compared to the rest of the physiological pH range.[1] This necessitates formulation strategies that can enhance its solubility and maintain it in a dissolved state in the gastrointestinal tract.
Q2: What are the most promising strategies to improve the solubility and bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenges of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous form can significantly enhance its dissolution rate.
-
Salt Formation: Creating a salt form of this compound, such as a hydrochloride or mesylate salt, can improve its aqueous solubility.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range, through techniques like nano-suspensions or encapsulation in polymeric nanoparticles, increases the surface area for dissolution.
Q3: Are there any known excipient compatibility issues with this compound?
A3: While specific excipient incompatibility studies for this compound are not widely published, general considerations for poorly soluble drugs apply. It is crucial to assess the physical and chemical compatibility of this compound with chosen excipients under accelerated stability conditions. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are valuable for detecting potential interactions.
Troubleshooting Guide
This guide addresses common issues encountered during the development of this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Low drug loading in solid dispersion | Poor miscibility of this compound with the selected polymer. | Screen different polymers with varying hydrophilicity (e.g., PVP K30, HPMC, Soluplus®). Optimize the drug-to-polymer ratio. Consider using a combination of polymers or adding a surfactant. |
| Recrystallization of amorphous this compound in solid dispersion during storage | The formulation is thermodynamically unstable. The chosen polymer does not sufficiently inhibit crystallization. High humidity and temperature storage conditions. | Select polymers with a high glass transition temperature (Tg). Ensure the drug is fully dissolved in the polymer matrix during preparation. Store the formulation in controlled, low-humidity conditions. |
| Incomplete salt formation | Inappropriate solvent system or stoichiometry. The pKa difference between this compound and the counterion is not optimal. | Screen a variety of solvents to find one that dissolves the free base and promotes salt crystallization. Adjust the molar ratio of the acid to the base. Select a counterion with an appropriate pKa. |
| Poor in vitro dissolution of tablets | Inadequate disintegration. The formulation is not optimized to handle the pH-dependent solubility of this compound. | Incorporate superdisintegrants (e.g., croscarmellose sodium, sodium starch glycolate) into the formulation. Consider a formulation that creates an acidic microenvironment to enhance dissolution. |
| High variability in in vivo bioavailability | Significant food effect. pH-dependent absorption in the gastrointestinal tract. | Conduct food-effect studies to understand the impact of food on absorption. Develop a formulation that ensures consistent dissolution across the physiological pH range, such as a solid dispersion or a nanoformulation. |
Experimental Protocols & Data
Solubility Profile of this compound
The following table summarizes the solubility of this compound in various media. This data is essential for selecting appropriate solvents for formulation development and analytical methods.
| Solvent/Medium | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | Insoluble | 25 | - |
| 0.1 N HCl (pH 1.2) | ~0.05 | 37 | Exhibits higher solubility at low pH. |
| Phosphate Buffer (pH 6.8) | ~0.015 | 37 | - |
| Ethanol | 62 | 25 | [2] |
| Dimethyl Sulfoxide (DMSO) | 62 | 25 | [2] |
Formulation Approaches: Protocols and Characterization
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) K30 to enhance its dissolution rate.
Experimental Protocol:
-
Dissolve 1 g of this compound and 2 g of PVP K30 in 50 mL of a 1:1 mixture of dichloromethane and ethanol.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.
-
Dry the resulting solid film under vacuum at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion and sieve it through a 100-mesh screen.
-
Store the resulting powder in a desiccator over silica gel.
Characterization Data (Representative):
| Analysis | Pure this compound | Physical Mixture (1:2) | Solid Dispersion (1:2) |
| Appearance | Crystalline powder | Powder mixture | Amorphous powder |
| DSC | Sharp endotherm at ~180°C (melting point) | Broad endotherm of PVP K30 and a small, broadened peak for this compound | A single glass transition temperature (Tg) at ~120°C, absence of this compound melting peak |
| PXRD | Multiple sharp peaks indicative of crystalline nature | Peaks corresponding to crystalline this compound are present | A halo pattern indicating an amorphous state |
Objective: To prepare the hydrochloride salt of this compound to improve its aqueous solubility.
Experimental Protocol:
-
Dissolve 1 g of this compound free base in 20 mL of anhydrous ethanol.
-
Slowly add a stoichiometric amount of 2M HCl in diethyl ether to the solution while stirring.
-
Continue stirring for 2 hours at room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the this compound hydrochloride salt under vacuum at 40°C for 12 hours.
Solubility Comparison (Representative Data):
| Compound | Solubility in Water (mg/mL) at 25°C |
| This compound Free Base | < 0.01 |
| This compound Hydrochloride | ~0.5 |
Objective: To prepare this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.
Experimental Protocol:
-
Dissolve 100 mg of this compound and 400 mg of PLGA in 10 mL of acetone (organic phase).
-
Prepare an aqueous phase by dissolving 1% w/v of Poloxamer 188 in 20 mL of deionized water.
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Wash the nanoparticle pellet twice with deionized water and then resuspend in a suitable medium for characterization or lyophilization.
Nanoparticle Characterization (Representative Data):
| Parameter | Value |
| Particle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 to -25 mV |
| Encapsulation Efficiency | > 80% |
In Vitro Dissolution Testing
Objective: To assess the in vitro release profile of this compound from different formulations.
Protocol:
-
Apparatus: USP Apparatus II (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
Sampling Times: 15, 30, 60, 120, 180, 240, and 360 minutes.
-
Analysis: Samples are filtered through a 0.45 µm syringe filter and analyzed by a validated HPLC-UV method.
In Vivo Bioavailability Study
Objective: To evaluate the pharmacokinetic profile of different this compound formulations in a suitable animal model (e.g., Sprague-Dawley rats).
Protocol:
-
Fast rats overnight prior to dosing.
-
Administer the this compound formulation (e.g., pure drug suspension, solid dispersion, nanoparticles) orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Representative Pharmacokinetic Parameters:
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) |
| Pure this compound Suspension | 250 | 4.0 | 2000 |
| Solid Dispersion | 800 | 1.5 | 6400 |
| Nanoparticles | 1200 | 1.0 | 9600 |
Visualizations
This compound Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, thus halting the viral replication cycle.
Experimental Workflow for Solid Dispersion Formulation
The following diagram illustrates the key steps in developing a solid dispersion formulation to improve this compound's solubility.
Logical Relationship for Troubleshooting Dissolution Issues
This diagram outlines a logical approach to troubleshooting common dissolution problems encountered with this compound tablet formulations.
References
dealing with lot-to-lot variability of Lersivirine powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lersivirine powder. It specifically addresses potential issues arising from lot-to-lot variability of the active pharmaceutical ingredient (API).
Troubleshooting Guide
Unexpected results in your experiments with this compound powder can often be traced back to variations in its physicochemical properties. This guide provides a systematic approach to identifying and addressing these issues.
Q1: We are observing inconsistent dissolution rates between different lots of this compound powder. What could be the cause?
A1: Inconsistent dissolution rates are a common issue and can be attributed to several factors related to the physical properties of the this compound powder. The most probable causes are variations in particle size distribution and/or the presence of different polymorphic forms.
-
Particle Size: Smaller particles have a larger surface area-to-volume ratio, which generally leads to faster dissolution.[1][2][3] A new lot with a larger average particle size will likely dissolve more slowly.
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice structure.[4][5] These different forms can exhibit different solubilities and dissolution rates. A change from a metastable, more soluble form to a more stable, less soluble form between lots can significantly impact dissolution.[4]
Recommended Actions:
-
Particle Size Analysis: Perform particle size distribution analysis on the problematic lot and compare it to a reference lot with a known good dissolution profile.
-
Polymorph Characterization: Use X-ray Powder Diffraction (XRPD) to identify the crystalline form of the this compound in each lot.
-
Review Certificate of Analysis (CoA): Check the CoA for each lot for any reported differences in these parameters.
The following workflow can help diagnose the issue:
Q2: We have noticed a change in the flowability and handling properties of a new lot of this compound powder. Why is this happening?
A2: Changes in powder flowability can be due to variations in particle size, shape, and moisture content.
-
Particle Size and Shape: Very fine particles can be more cohesive and lead to poor flow. Changes in the manufacturing process can alter the crystal habit, resulting in different particle shapes (e.g., more acicular or needle-shaped particles) that can increase inter-particle friction and reduce flowability.
-
Moisture Content: Higher moisture content can increase cohesiveness and negatively impact flow.
Recommended Actions:
-
Powder Flow Characterization: Measure the angle of repose or use powder rheometry to quantify the flow properties of the different lots.
-
Microscopy: Use techniques like Scanning Electron Microscopy (SEM) to visually inspect the particle size and shape.
-
Moisture Content Analysis: Determine the water content using Karl Fischer titration or a similar method.
Q3: Our formulation is showing unexpected degradation products with a new lot of this compound. What should we investigate?
A3: The appearance of new degradation products could be linked to the impurity profile of the new this compound lot.
-
Impurity Profile: Different batches may have slight variations in their impurity profiles due to minor changes in the manufacturing process. Some impurities may be less stable or more reactive with your formulation's excipients.
Recommended Actions:
-
Purity Analysis: Perform High-Performance Liquid Chromatography (HPLC) analysis on the new lot and compare the impurity profile to a reference lot.
-
Forced Degradation Studies: Conduct forced degradation studies on the new lot to assess its stability under various stress conditions (e.g., heat, humidity, light, acid/base).
Frequently Asked Questions (FAQs)
Q4: What are the key physicochemical properties of this compound powder that can exhibit lot-to-lot variability?
A4: The primary physicochemical properties of this compound powder that can vary between lots and impact performance are:
-
Particle Size Distribution: Affects dissolution rate, flowability, and content uniformity.
-
Polymorphism: Different crystal forms can have different solubility, stability, and bioavailability.[4][5]
-
Purity and Impurity Profile: Can affect stability and safety.
-
Moisture Content: Impacts flowability and stability.
-
Bulk and Tapped Density: Influences powder handling and tablet compression.
Q5: How can we control for lot-to-lot variability in our experiments?
A5: To minimize the impact of lot-to-lot variability, consider the following:
-
Multi-lot Studies: Whenever possible, use multiple lots of this compound in your development studies to understand the potential range of variability.
-
Establish In-house Specifications: Develop a set of internal acceptance criteria for incoming lots of this compound powder that are critical to your product's performance.
-
Communication with Supplier: Maintain open communication with your API supplier regarding their process controls and any changes to the manufacturing process.
Q6: What are the typical specifications for this compound powder?
A6: While specific specifications can vary by manufacturer, a typical Certificate of Analysis (CoA) for this compound powder might include the parameters listed in the table below. Note that these are example values and should be confirmed with your supplier.
Data Presentation
Table 1: Example Certificate of Analysis for Two Different Lots of this compound Powder
| Parameter | Method | Lot A Specification | Lot A Result | Lot B Result |
| Appearance | Visual | White to off-white powder | Conforms | Conforms |
| Identification | HPLC, IR | Conforms | Conforms | Conforms |
| Assay | HPLC | 98.0% - 102.0% | 99.5% | 99.2% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.2% | 0.4% |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% | 0.06% |
| Heavy Metals | USP <231> | ≤ 20 ppm | < 10 ppm | < 10 ppm |
| Particle Size (D90) | Laser Diffraction | Report Value | 45.2 µm | 78.9 µm |
| Polymorphic Form | XRPD | Form I | Conforms to Form I | Conforms to Form I |
| Individual Impurity | HPLC | ≤ 0.1% | 0.08% | 0.09% |
| Total Impurities | HPLC | ≤ 0.5% | 0.25% | 0.31% |
Experimental Protocols
Protocol 1: Particle Size Distribution Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution of this compound powder.
-
Instrumentation: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer).
-
Procedure:
-
Disperse a representative sample of this compound powder in a suitable non-solvent dispersant (e.g., silicone oil or dry air).
-
Introduce the dispersion into the analyzer.
-
Measure the scattered light pattern as the particles pass through the laser beam.
-
The software calculates the particle size distribution based on the Mie or Fraunhofer diffraction theory.
-
Report the D10, D50, and D90 values.
-
Protocol 2: Polymorph Characterization by X-ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form of this compound powder.
-
Instrumentation: X-ray powder diffractometer.
-
Procedure:
-
Pack a small, representative sample of this compound powder into the sample holder.
-
Place the sample holder in the diffractometer.
-
Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°).
-
The instrument records the intensity of the diffracted X-rays at each angle.
-
Compare the resulting diffractogram to reference patterns of known this compound polymorphs.
-
Protocol 3: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Procedure:
-
Prepare a standard solution of this compound reference standard of known concentration.
-
Prepare a sample solution of the this compound powder lot to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
Elute the components using a suitable mobile phase and a C18 column.
-
Monitor the eluent at a specific UV wavelength (e.g., 254 nm).
-
The retention time of the main peak should match the standard.
-
Calculate the assay and impurity levels based on the peak areas.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Particle Size on the Dissolution Rate of Solids in Liquids in Ethiopia | European Journal of Physical Sciences [ajpojournals.org]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
mitigating off-target effects of Lersivirine in cellular assays
Welcome to the technical support center for the use of Lersivirine in cellular assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA. This compound binds to an allosteric pocket on the RT, inducing a conformational change that inhibits the enzyme's polymerase activity and thus blocks viral replication.[1]
Q2: How selective is this compound for HIV-1 RT over human DNA polymerases?
A2: this compound is highly selective for HIV-1 RT. It is a very weak inhibitor of human DNA polymerase beta, with a predicted selectivity index of approximately 166,000.[2] This high degree of selectivity minimizes the potential for direct interference with host cell DNA replication.
Q3: What are the known off-target interactions of this compound?
A3: In a broad screening panel against 28 human receptors and enzymes, this compound did not significantly modulate the activity of most targets at concentrations up to 10 μM. The only notable exception was a weak inhibition of human phosphodiesterase IV (PDE4) with an IC50 of 13 μM.[2] Given that the antiviral EC50 of this compound is in the low nanomolar range, this interaction is unlikely to be relevant at typical experimental concentrations.
Q4: Is this compound cytotoxic to cells in culture?
A4: this compound has demonstrated low cytotoxicity in various cell lines. For instance, in HeLaP4 cells, no significant cytotoxicity was observed at concentrations up to 200 μM.[2] The 50% cytotoxic concentration (CC50) is generally much higher than its 50% effective concentration (EC50), resulting in a high selectivity index (SI = CC50/EC50), which indicates a favorable safety profile in vitro.[3]
Q5: Can this compound affect mitochondrial function?
A5: While some nucleoside reverse transcriptase inhibitors (NRTIs) are known to cause mitochondrial toxicity by inhibiting DNA polymerase gamma, this is not a characteristic effect of NNRTIs like this compound.[4][5] Studies have shown that NNRTIs, in general, do not inhibit human telomerase, another reverse transcriptase, suggesting a high degree of specificity.[6]
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during cellular assays with this compound.
Issue 1: Higher than expected cytotoxicity or a decrease in cell viability.
-
Question: I am observing significant cell death in my uninfected control cells treated with this compound, even at concentrations where it should be non-toxic. What could be the cause?
-
Answer:
-
Compound Solubility: this compound, like many NNRTIs, is a hydrophobic molecule. At high concentrations, it may precipitate out of the culture medium, especially in media with low serum content. These precipitates can be cytotoxic.
-
Recommendation: Visually inspect your stock solutions and final dilutions in media for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower concentration of a solubilizing agent like DMSO (ensure final DMSO concentration is non-toxic to your cells, typically <0.5%).
-
-
Cell Line Sensitivity: While generally exhibiting low cytotoxicity, different cell lines can have varying sensitivities.
-
Recommendation: Always perform a baseline cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the specific cell line you are using to determine the CC50 of this compound under your experimental conditions.
-
-
Contamination: Microbial contamination of cell cultures can cause cell death that might be mistakenly attributed to the compound.
-
Recommendation: Regularly test your cell cultures for mycoplasma and other common contaminants.
-
-
Issue 2: Inconsistent or non-reproducible antiviral activity results.
-
Question: My EC50 values for this compound vary significantly between experiments. How can I improve reproducibility?
-
Answer:
-
Assay Conditions: Variations in cell density, virus input (multiplicity of infection - MOI), and incubation times can all affect the apparent antiviral activity.
-
Recommendation: Standardize your protocols meticulously. Ensure consistent cell seeding density, use a well-characterized and titered virus stock, and maintain precise incubation periods.
-
-
Compound Degradation: Improper storage of this compound stock solutions can lead to degradation and loss of potency.
-
Recommendation: Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to skewed results.
-
Recommendation: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Issue 3: Suspected interference with the assay readout.
-
Question: I am using a luciferase-based reporter assay and I suspect this compound might be interfering with the signal. How can I check for this?
-
Answer:
-
Direct Enzyme Inhibition: Some compounds can directly inhibit reporter enzymes like luciferase.
-
Recommendation: Perform a cell-free assay. Add this compound at the highest concentration used in your experiment directly to a solution containing the luciferase enzyme and its substrate. A decrease in signal compared to a vehicle control would indicate direct inhibition.[7]
-
-
Interference with Light Signal: Colored compounds or precipitates can absorb or scatter light, affecting the readout of colorimetric (e.g., MTT) or luminescent assays.
-
Recommendation: After completing your assay, visually inspect the wells for any color change or precipitate. For luminescent assays, you can also measure the absorbance of this compound at the emission wavelength of your reporter.
-
-
Use of an Orthogonal Assay: Confirm your findings using a different assay that relies on a distinct detection method.
-
Recommendation: If you are using a reporter gene assay, validate your results with a p24 antigen ELISA, which directly measures a viral protein.
-
-
Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Antiviral Activity of this compound against HIV-1
| Parameter | Cell Line/System | Value | Reference |
| EC50 | MT-2 cells (NL4-3 virus) | 5 - 35 nM (depending on MOI) | [2] |
| IC50 | Purified wild-type RT | 118 nM | [2] |
| Kd | Recombinant HIV-1 RT | 624 nM | [2] |
Table 2: Cytotoxicity and Selectivity of this compound
| Parameter | Cell Line | Value | Reference |
| CC50 | HeLaP4 cells | >200 μM | [2] |
| CC30 | PBMCs | >96.9 μM | [2] |
| Selectivity Index (SI) | HeLaP4 cells | >7,092 | [2] |
| Selectivity Index (SI) | PBLs | 9,818 | [2] |
Table 3: Off-Target Profile of this compound
| Target | IC50 | Reference |
| Human DNA Polymerase beta | ~20 mM (extrapolated) | [2] |
| Human Phosphodiesterase IV (PDE4) | 13 μM | [2] |
| Other Human Receptors/Enzymes (panel of 28) | No significant modulation up to 10 μM | [2] |
Experimental Protocols
Protocol 1: HIV-1 Antiviral Assay using HeLa P4/MAGI Cells
This assay measures the inhibition of HIV-1 replication by quantifying the activity of a reporter gene (β-galactosidase) under the control of the HIV-1 LTR promoter.
Materials:
-
HeLa P4 cells (or similar MAGI cells)
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
β-galactosidase staining solution (e.g., X-Gal) or lysis buffer and substrate for a chemiluminescent assay
-
Fixative solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde in PBS)
Procedure:
-
Seed HeLa P4 cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a "no drug" control (vehicle only).
-
Aspirate the medium from the cells and add the this compound dilutions.
-
Immediately add the HIV-1 virus stock at a pre-determined MOI to each well.
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, wash the cells with PBS.
-
Fix the cells with the fixative solution.
-
Stain for β-galactosidase activity. For X-Gal staining, incubate with the staining solution until blue cells are visible. For a quantitative assay, lyse the cells and measure β-galactosidase activity using a luminometer.
-
Quantify the results by counting blue cells or measuring luminescence. Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 2: Cytotoxicity Assay using MTT
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Adherent or suspension cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in culture medium. Include a "no drug" control and a "no cells" blank.
-
Add the this compound dilutions to the cells and incubate for the same duration as your antiviral assay (e.g., 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the "no drug" control and determine the CC50 value.[8][9]
Visualizations
Caption: Mechanism of action of this compound as an NNRTI.
Caption: General workflow for in vitro antiviral drug screening.
Caption: Decision tree for troubleshooting common issues.
References
- 1. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 2. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Item - In Vitro and Ex Vivo Inhibition of Human Telomerase by Anti-HIV Nucleoside Reverse Transcriptase Inhibitors (NRTIs) but Not by Non-NRTIs - Public Library of Science - Figshare [plos.figshare.com]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Lersivirine vs. Rilpivirine: A Comparative Analysis of Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the resistance profiles of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Lersivirine and Rilpivirine. The information presented is intended to support research and drug development efforts in the field of HIV therapeutics. While this compound's clinical development was halted, its unique resistance profile offers valuable insights for the design of future antiretrovirals.
Executive Summary
This compound, a second-generation NNRTI, demonstrated a novel binding mechanism to the HIV-1 reverse transcriptase (RT), which resulted in a distinct resistance profile with limited cross-resistance to first-generation NNRTIs.[1][2][3] In contrast, Rilpivirine, another second-generation NNRTI, is characterized by a higher genetic barrier to resistance compared to older drugs in its class, although specific mutations can confer resistance.[4][5][6][7] This guide will delve into the specific mutations associated with each drug, the fold change in resistance observed, and the experimental methodologies used to determine these profiles.
Comparative Resistance Profiles
The following tables summarize the key resistance data for this compound and Rilpivirine, providing a quantitative comparison of their performance against wild-type and mutant strains of HIV-1.
Table 1: Key Resistance-Associated Mutations
| Drug | Primary Resistance Mutations | Other Associated Mutations |
| This compound | V108I, F227L | E138K, M230I/M, K101E, V106M, Y188H, H221Y, F227C, L234I |
| Rilpivirine | E138K | K101E/P, E138A/G/Q/R, V179L, Y181C/I/V, Y188L, H221Y, F227C, M230I/L, V90I |
Table 2: Fold Change in EC50/IC50 Against NNRTI-Resistant Mutants
| Mutation | This compound Fold Change | Rilpivirine Fold Change |
| K103N | < 2-fold | Active (low fold change) |
| Y181C | Active (low fold change) | Intermediate resistance |
| G190A | Active (low fold change) | - |
| E138K | Increased resistance in combination | Primary resistance mutation |
| V108I + F227L | Significant increase in resistance | - |
| Y181C + K103N | - | High-level resistance |
Note: "-" indicates that specific fold-change data was not prominently available in the provided search results. Fold changes are relative to the wild-type virus.
Experimental Protocols
The resistance profiles of this compound and Rilpivirine were determined using a combination of in vitro assays and analysis of clinical trial data. The primary experimental methodologies are outlined below.
Genotypic Resistance Testing
Genotypic assays are used to identify mutations in the HIV-1 reverse transcriptase gene that are associated with drug resistance.[8]
-
Sanger Sequencing: This traditional method involves sequencing the RT gene to identify known resistance-associated mutations.[9] Its limitation lies in detecting minority variants, which must be present in at least 15-25% of the viral population to be identified.[10][11]
-
Next-Generation Sequencing (NGS): NGS platforms offer higher sensitivity for detecting low-frequency drug resistance mutations (minority variants) that may be missed by Sanger sequencing.[9][12] The process generally involves RNA extraction from patient plasma, reverse transcription to cDNA, PCR amplification of the RT gene, library preparation, sequencing, and data analysis against a reference sequence.[12]
Phenotypic Resistance Testing
Phenotypic assays measure the concentration of a drug required to inhibit viral replication in cell culture. The result is typically expressed as a fold change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for a mutant virus compared to the wild-type virus.
-
Cell-Based Assays: A common method involves the use of indicator cell lines, such as HeLaP4 cells.[1] These cells are engineered to express a reporter gene (e.g., β-galactosidase) upon HIV-1 infection. The assay is performed by infecting the cells with recombinant viruses containing specific RT mutations in the presence of serial dilutions of the antiretroviral drug. The drug's potency is determined by measuring the reduction in reporter gene expression.[1]
-
RT Elongation Assays: This biochemical assay directly measures the inhibitory effect of the drug on the enzymatic activity of purified recombinant HIV-1 reverse transcriptase. The IC50 value is determined by measuring the reduction in DNA synthesis by the RT enzyme in the presence of the inhibitor.[1]
Visualizing Experimental Workflows and Resistance Logic
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing antiviral resistance and the logical relationship between mutation development and its impact on drug efficacy.
Caption: Experimental workflow for assessing antiviral resistance.
Caption: Logic of resistance development under drug pressure.
Conclusion
The comparative analysis of this compound and Rilpivirine resistance profiles highlights the ongoing evolution of NNRTI development. This compound's unique binding mode and activity against common NNRTI-resistant mutations provided a valuable, albeit ultimately non-commercialized, avenue of research.[1][3] Rilpivirine represents a clinically successful second-generation NNRTI with a higher genetic barrier to resistance, though the emergence of mutations like E138K underscores the need for continued surveillance and development of novel antiretrovirals.[4][5][13] The experimental methodologies described herein are fundamental to the characterization of antiretroviral resistance and remain critical tools in the development of future HIV therapies.
References
- 1. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a new drug for HIV infection therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical mechanism of HIV-1 resistance to rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 7. researchgate.net [researchgate.net]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. Point-of-Care Tests for HIV Drug Resistance Monitoring: Advances and Potentials [mdpi.com]
- 10. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tests needed for low levels of NNRTI resistance in patients new to treatment | aidsmap [aidsmap.com]
- 12. researchgate.net [researchgate.net]
- 13. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lersivirine and Other Second-Generation NNRTIs
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has evolved significantly with the advent of second-generation agents, offering improved potency, higher genetic barriers to resistance, and more favorable safety profiles compared to their predecessors. This guide provides a detailed head-to-head comparison of Lersivirine with other prominent second-generation NNRTIs: Etravirine, Rilpivirine, and Doravirine. The comparative analysis is based on available preclinical and clinical data, focusing on efficacy, resistance profiles, and pharmacokinetic properties.
Efficacy and Potency
The in vitro antiviral activity of these second-generation NNRTIs against wild-type HIV-1 is a key indicator of their intrinsic potency. The 50% effective concentration (EC50) and 95% inhibitory concentration (IC95) are critical metrics in this assessment.
| Drug | EC50 (nM) | Cell Line/Virus Strain | Citation |
| This compound | 3.38 | PBL / HIV-1 Ba-L | [1] |
| 5 - 35 | MT-2 / HIV-1 NL4-3 | [1] | |
| Etravirine | ~4 (protein binding adjusted) | MT4 / HIV-1 IIIB | [2] |
| Rilpivirine | Potent in vitro activity | (Specific EC50 not detailed in provided results) | [3] |
| Doravirine | 19 (IC95 in 50% human serum) | Wild-type virus | [4] |
Resistance Profiles
A crucial advantage of second-generation NNRTIs is their activity against HIV-1 strains harboring mutations that confer resistance to first-generation agents. However, distinct resistance profiles have emerged for each of these drugs.
| Drug | Key Resistance-Associated Mutations (RAMs) | Activity against Common NNRTI Mutations | Citation |
| This compound | Unique resistance profile, emergence of resistance requires multiple mutations. | Retains activity against 80% of viruses with K103N, 57% with Y181C, and 46% with G190A. | [1] |
| Etravirine | V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, G190A/S. Requires multiple mutations for high-level resistance. | Active against strains with single mutations like K103N. | [5][6] |
| Rilpivirine | K101E/P, E138A/G/K/Q/R, V179L, Y181C/I/V, Y188L, H221Y, F227C, M230I/L. The most common emerging mutation is E138K. | Potent against variants with first-generation NNRTI resistance mutations like K103N. | [3][7][8] |
| Doravirine | V106A is a primary mutation, followed by F227L or L234I. Distinct profile from efavirenz and rilpivirine. | Retains activity against viruses with K103N, Y181C, or G190A. | [9][10][11] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs in healthy volunteers provide insights into their absorption, distribution, metabolism, and excretion, which are critical for dosing and predicting drug-drug interactions.
| Parameter | This compound | Etravirine | Rilpivirine | Doravirine |
| Tmax (hours) | (Not specified in provided results) | 2.5 - 5[2] | (Not specified in provided results) | 1 - 5 |
| Half-life (hours) | (Not specified in provided results) | 30 - 40[12] | (Not specified in provided results) | 12 - 21[4] |
| AUC (ng·h/mL) | (Not specified in provided results) | 11,064 (400 mg QD)[12] | 17,090 (300 mg single dose) | 16,100 (100 mg QD)[13] |
| Cmax (ng/mL) | (Not specified in provided results) | 863 (400 mg QD)[12] | 39 (300 mg single dose)[14] | 962 (100 mg QD)[13] |
| Food Effect | (Not specified in provided results) | Absorption increased with food (50% lower AUC in fasted state).[2] | (Not specified in provided results) | No clinically meaningful effect.[15] |
| Protein Binding (%) | (Not specified in provided results) | >99 | (Not specified in provided results) | 76[13] |
| Metabolism | UGT2B7 and CYP3A4[16] | CYP3A4, CYP2C9, CYP2C19[2] | (Not specified in provided results) | Primarily oxidative metabolism.[4] |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Reagent Preparation : Prepare reaction buffer (e.g., Tris-HCl, KCl, MgCl2), a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently-labeled deoxynucleoside triphosphates (dNTPs), and purified recombinant HIV-1 RT enzyme.
-
Reaction Setup : In a microplate, combine the reaction buffer, template-primer, and the test compound at various concentrations.
-
Enzyme Addition : Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Detection :
-
Radiometric Assay : Stop the reaction and measure the incorporation of radiolabeled dNTPs into the newly synthesized DNA using a scintillation counter.
-
Colorimetric/Fluorometric Assay : Utilize a system where the newly synthesized DNA is captured and detected using a labeled probe, generating a colorimetric or fluorescent signal that is read by a plate reader.
-
-
Data Analysis : Calculate the concentration of the compound that inhibits RT activity by 50% (IC50).
Experimental workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.
Phenotypic Drug Susceptibility Assay (e.g., PhenoSense)
This type of assay measures the ability of a virus to replicate in the presence of a drug.
-
Virus Preparation : Isolate or generate recombinant viruses containing the patient-derived or site-directed mutations in the reverse transcriptase gene.
-
Cell Culture : Seed susceptible host cells (e.g., HeLaP4 cells) in microplate wells.
-
Infection : Infect the cells with the prepared virus stocks in the presence of serial dilutions of the NNRTI being tested.
-
Incubation : Culture the infected cells for a period that allows for viral replication (e.g., 3-7 days).
-
Quantification of Replication : Measure viral replication, often through the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is activated upon successful infection and replication.
-
Data Analysis : Determine the drug concentration required to inhibit viral replication by 50% (EC50). The fold change in EC50 of a mutant virus relative to a wild-type reference virus indicates the level of resistance.
Workflow for a phenotypic drug susceptibility assay.
Mechanism of Action: NNRTI Binding to HIV-1 Reverse Transcriptase
Second-generation NNRTIs, including this compound, are allosteric inhibitors of HIV-1 RT. They bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains, ultimately inhibiting the polymerization of viral DNA. The flexibility of second-generation NNRTIs allows them to adapt to mutations within the binding pocket that would typically confer resistance to first-generation drugs.
Signaling pathway of NNRTI inhibition of HIV-1 Reverse Transcriptase.
Conclusion
This compound, like other second-generation NNRTIs, demonstrates a promising profile with potent antiviral activity and a unique resistance pattern that distinguishes it from both first-generation agents and, to some extent, its second-generation counterparts. The data suggests that this compound retains activity against several key NNRTI resistance mutations. Etravirine and Rilpivirine have well-characterized resistance profiles, with the accumulation of multiple mutations being necessary for significant resistance. Doravirine also presents a distinct resistance pathway, with good activity against common NNRTI-resistant strains.
The pharmacokinetic profiles of these agents support once or twice-daily dosing. The choice of a particular second-generation NNRTI in a clinical setting will depend on the patient's treatment history, resistance profile, and potential for drug-drug interactions. This comparative guide provides a foundational overview for researchers and drug development professionals to inform further investigation and clinical decision-making.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability and pharmacokinetics of doravirine, a novel HIV non-nucleoside reverse transcriptase inhibitor, after single and multiple doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacokinetics and Safety of Etravirine Administered Once or Twice Daily After 2 Weeks Treatment With Efavirenz in Healthy Volunteers [natap.org]
- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 14. Safety, tolerability and pharmacokinetics of rilpivirine following administration of a long-acting formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of Food on Doravirine Bioavailability: Results from Two Pharmacokinetic Studies in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic effects of coadministration of this compound with raltegravir or maraviroc in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Effect of Lersivirine with Integrase Inhibitors In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic antiviral activity of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Lersivirine when combined with integrase strand transfer inhibitors (INSTIs). The data presented is based on published experimental findings and is intended to inform further research and drug development efforts in the field of HIV-1 therapeutics.
Executive Summary
Combination antiretroviral therapy is the cornerstone of HIV-1 treatment, and understanding the interactions between different drug classes is crucial for developing more potent and durable regimens. This guide focuses on the in vitro synergy between this compound, an NNRTI, and first-generation INSTIs. Experimental data demonstrates that this compound acts synergistically with the integrase inhibitors raltegravir and elvitegravir, suggesting a potential for enhanced viral suppression through the simultaneous targeting of two critical enzymes in the HIV-1 replication cycle: reverse transcriptase and integrase. This synergistic interaction can lead to a greater reduction in viral replication than the additive effect of the individual drugs.
Data Presentation: this compound in Combination with Integrase Inhibitors
The following table summarizes the quantitative data from in vitro synergy analyses of this compound combined with the integrase inhibitors raltegravir and elvitegravir. The data is derived from a study by Corbau et al. (2010), which utilized the MacSynergy™ II program to analyze the drug interactions.
| Drug Combination | Integrase Inhibitor | Mean Synergy Volume (μM²%) ± SD | Mean Antagonism Volume (μM²%) ± SD | Combined Effect | Reference |
| This compound | Raltegravir | 105.0 ± 41.0 | -2.0 ± 4.0 | Synergy | [1] |
| This compound | Elvitegravir | 86.8 ± 20.2 | -14.2 ± 20.0 | Synergy | [1] |
Note: Synergy volumes greater than 25 μM²% are considered statistically significant. The data clearly indicates a synergistic relationship between this compound and both raltegravir and elvitegravir in vitro. To date, published in vitro synergy data for this compound in combination with second-generation integrase inhibitors such as dolutegravir and bictegravir are not available.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
In Vitro Antiviral Synergy Assay
A common method to assess the synergistic, additive, or antagonistic effects of drug combinations against HIV-1 in vitro is the checkerboard assay, with data analysis performed using software like MacSynergy™ II or by calculating the Combination Index (CI).
1. Cell Culture and Virus Infection:
-
MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are typically used.
-
Cells are infected with a wild-type HIV-1 strain (e.g., NL4-3) at a specific multiplicity of infection (MOI), for instance, 0.05 to 0.1 TCID₅₀ (50% tissue culture infective dose) per cell.[1]
2. Drug Combination Matrix:
-
A checkerboard titration matrix is prepared in multi-well plates (e.g., 384-well plates).[1]
-
Serial dilutions of this compound are added along the y-axis, and serial dilutions of the integrase inhibitor are added along the x-axis. This creates a matrix of wells with varying concentrations of both drugs, as well as single-drug controls.
3. Incubation and Viability Assessment:
-
Infected cells are added to the drug-containing plates.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5 days).
-
Cell viability is then assessed as an indirect measure of viral cytopathic effect. A common method is the use of a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels.[1]
4. Data Analysis:
-
The raw data (e.g., luminescence readings) are converted to percentage of protection from virus-induced cell death.
-
The interaction between the two drugs is then analyzed using a synergy quantification method.
a) MacSynergy™ II Analysis:
-
This method is based on the Bliss independence model. It calculates the theoretical additive effect of the drug combination based on the dose-response curves of the individual drugs.
-
The experimental data is compared to the theoretical additive surface. Any deviation from this surface indicates either synergy (positive deviation) or antagonism (negative deviation).
-
The results are often presented as a three-dimensional plot, and the volume of synergy and antagonism is calculated in μM²%.[1]
b) Combination Index (CI) Method:
-
The CI method, based on the median-effect principle, is another widely used approach.
-
The CI value quantifies the nature of the drug interaction:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
This method also allows for the calculation of a Dose-Reduction Index (DRI), which indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.
Mandatory Visualization
The following diagrams illustrate the mechanisms of action of the discussed antiviral agents and a typical experimental workflow for synergy testing.
References
Cross-Validation of Lersivirine IC50 Values: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lersivirine's IC50 values across different experimental settings. Due to the discontinuation of this compound's clinical development, publicly available IC50 data from diverse, independent laboratories is limited. This guide primarily summarizes the key findings from the initial developers and complements it with available independent computational and clinical data to offer a comprehensive overview of the compound's potency.
Executive Summary
Data Presentation: this compound IC50 and EC50 Values
The following table summarizes the key inhibitory concentrations of this compound as reported in preclinical studies.
| Assay Type | Laboratory Setting/Study | Target | IC50/EC50 Value | Reference |
| Biochemical Assay | Pfizer Global R&D | Wild-Type HIV-1 Reverse Transcriptase | 118 nM (IC50) | [1] |
| Cell-Based Assay | Pfizer Global R&D | HIV-1 NL4-3 in MT-2 cells | 5 - 35 nM (EC50) | [1] |
| Cell-Based Assay | Pfizer Global R&D | HIV-1 NL4-3 in HeLaP4 cells | Not explicitly quantified, but used for resistance profiling | [1] |
| Cell-Based Assay | Pfizer Global R&D (using PhenoSense™ Assay) | 80 clinically-derived HIV-1 subtypes | Geometric Mean Fold Change in IC50 = 0.92 | [2] |
| Computational Analysis | Max Planck Institute | Wild-Type and Mutant HIV-1 Reverse Transcriptase | Good agreement with experimental results |
Experimental Protocols
Detailed methodologies are crucial for interpreting and potentially reproducing IC50 and EC50 data. Below are generalized protocols for the key assays used in the evaluation of this compound.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
-
Principle: A biotinylated DNA/RNA primer/template is bound to streptavidin-coated scintillation proximity assay (SPA) beads. The RT enzyme extends the primer using radiolabeled nucleotides (e.g., [³H]dTTP). The proximity of the incorporated radiolabel to the scintillant in the beads generates a light signal that is proportional to the enzyme's activity. Inhibitors of RT will reduce the signal.[3]
-
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Biotinylated poly(rA)/oligo(dT) primer/template
-
Streptavidin-coated SPA beads
-
[³H]dTTP and unlabeled dTTP
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)
-
This compound and control inhibitors
-
Microplates compatible with a scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the assay buffer, primer/template, and SPA beads.
-
Add the diluted this compound or control compounds to the wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme and the mixture of [³H]dTTP and dTTP.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
MT-2 Cell-Based Anti-HIV Assay (Cytopathic Effect Inhibition)
This cell-based assay measures the ability of a compound to protect MT-2 cells from the cytopathic effects (CPE) of HIV-1 infection.
-
Principle: MT-2 cells are highly susceptible to HIV-1 infection, which leads to the formation of syncytia (giant multi-nucleated cells) and ultimately cell death. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the CPE. Cell viability is typically measured using a colorimetric or fluorometric reagent (e.g., MTT, XTT, or resazurin).[4][5][6]
-
Materials:
-
MT-2 human T-cell line
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
This compound and control antiviral drugs
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT)
-
-
Procedure:
-
Seed MT-2 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and infected, untreated control wells.
-
Incubate the plates at 37°C in a CO₂ incubator for 4-6 days, allowing for the development of CPE in the control wells.
-
Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell protection for each this compound concentration relative to the infected, untreated control.
-
Determine the EC50 value by plotting the percentage of protection against the drug concentration.
-
HeLaP4 Cell-Based Assay (Reporter Gene Assay)
This assay utilizes a genetically engineered cell line to quantify HIV-1 infection through the expression of a reporter gene.
-
Principle: HeLaP4 cells are engineered to express the CD4 receptor and contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon HIV-1 infection and the production of the viral Tat protein, the LTR is activated, leading to the expression of β-galactosidase. The activity of this enzyme can be easily measured using a colorimetric substrate.[7]
-
Materials:
-
HeLaP4 cell line
-
HIV-1 laboratory strain or clinical isolates
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
This compound and control drugs
-
96-well cell culture plates
-
β-galactosidase substrate (e.g., CPRG or ONPG)
-
Cell lysis buffer
-
-
Procedure:
-
Seed HeLaP4 cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the diluted compounds to the cells.
-
Infect the cells with HIV-1.
-
Incubate the plates for 48-72 hours.
-
Lyse the cells using a suitable lysis buffer.
-
Add the β-galactosidase substrate to the cell lysates.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of β-galactosidase activity for each drug concentration.
-
Determine the EC50 value from the dose-response curve.
-
Mandatory Visualization
Caption: Workflow for determining this compound IC50/EC50 values.
Caption: Mechanism of action of this compound.
References
- 1. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hanc.info [hanc.info]
- 5. researchgate.net [researchgate.net]
- 6. asm.org [asm.org]
- 7. Detection of replication-competent and pseudotyped human immunodeficiency virus with a sensitive cell line on the basis of activation of an integrated beta-galactosidase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Lersivirine Combination Therapy: A Statistical and Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of Lersivirine combination therapy against other established antiretroviral regimens. The data presented is compiled from key clinical trials to support an objective evaluation of this compound's efficacy and safety profile.
Executive Summary
This compound is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated in combination with other antiretroviral agents for the treatment of HIV-1 infection. Clinical trial data, primarily from the Phase IIb study A5271015, indicates that this compound, when administered with tenofovir disoproxil fumarate/emtricitabine, demonstrates comparable efficacy to Efavirenz in treatment-naive patients at 48 weeks. Notably, this compound presented a different adverse event profile, with fewer neuropsychiatric side effects but more instances of nausea.[1] However, in treatment-experienced patients with NNRTI resistance, this compound showed lower rates of viral suppression compared to Etravirine.[2][3] Development of this compound was ultimately discontinued.[4]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from clinical trials involving this compound in combination therapy.
Efficacy in Treatment-Naive Patients: this compound vs. Efavirenz at Week 48 (Study A5271015)
| Outcome Measure | This compound 500 mg + TDF/FTC (n=65) | This compound 750 mg + TDF/FTC (n=65) | Efavirenz 600 mg + TDF/FTC (n=63) |
| HIV-1 RNA <50 copies/mL | 78.5% (51/65)[5] | 78.5% (51/65)[5] | 85.7% (54/63)[5] |
| Mean CD4+ T-cell increase from baseline (cells/mm³) | ~+190[1] | ~+190[1] | ~+190[1] |
| Virologic Failure | 11% (7 patients)[5] | 11% (7 patients)[5] | 5% (3 patients)[5] |
Safety and Tolerability in Treatment-Naive Patients: this compound vs. Efavirenz at Week 48 (Study A5271015)
| Adverse Event Profile | This compound (500 mg and 750 mg arms combined) | Efavirenz |
| Treatment-Related Adverse Events (All Grades) | Lower incidence than Efavirenz[5] | Higher incidence than this compound[5] |
| Grade 3/4 Adverse Events | Lower incidence than Efavirenz[5] | Higher incidence than this compound[5] |
| Adverse Event-Related Discontinuations | Lower incidence than Efavirenz[5] | Higher incidence than this compound[5] |
| Neuropsychiatric Side Effects | Fewer than Efavirenz[1] | More than this compound[1] |
| Nausea | More than Efavirenz (usually mild)[1] | Less than this compound[1] |
| Lipid Profile | Lesser increases in total cholesterol and triglycerides; greater increase in HDL. Described as "lipid neutral".[1] | Increases in total cholesterol, LDL, HDL, and triglycerides.[6][7] |
Efficacy in Treatment-Experienced Patients with NNRTI Resistance: this compound vs. Etravirine at Week 48
| Outcome Measure | This compound 750 mg + DRV/r + OBR (n=31) | This compound 1000 mg + DRV/r + OBR (n=32) | Etravirine 200 mg + DRV/r + OBR (n=34) |
| HIV-1 RNA <50 copies/mL | 41.9%[2][3] | 31.3%[2][3] | 61.8%[2][3] |
| Mean change from baseline in log10 HIV-1 RNA (copies/mL) | -1.42[2][3] | -0.95[2][3] | -2.02[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical trials are outlined below.
HIV-1 RNA Viral Load Quantification
-
Methodology : Real-Time Polymerase Chain Reaction (RT-PCR). Commercial assays such as the Roche Cobas® AmpliPrep/Cobas® TaqMan® HIV-1 Test or Abbott RealTime HIV-1 assay are typically used.
-
Procedure :
-
Sample Collection : Whole blood is collected in EDTA (lavender top) tubes.
-
Plasma Separation : Plasma is separated from whole blood by centrifugation within 6 hours of collection.
-
RNA Extraction : Viral RNA is extracted from plasma samples.
-
Reverse Transcription and PCR : The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified using PCR. The amount of amplified DNA is quantified in real-time using fluorescent probes.
-
Quantification : The viral load is calculated by comparing the amplification signal to a standard curve and is reported in copies/mL. The lower limit of quantification for these assays is typically between 20 and 50 copies/mL.
-
CD4+ T-Cell Count Enumeration
-
Methodology : Flow Cytometry.
-
Procedure :
-
Sample Collection : Whole blood is collected in EDTA or Acid Citrate Dextrose (ACD) tubes.
-
Staining : The whole blood sample is incubated with fluorescently labeled monoclonal antibodies specific for cell surface markers, including CD4 and CD45.
-
Lysis : Red blood cells are lysed.
-
Analysis : The stained white blood cells are analyzed by a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.
-
Gating and Counting : Lymphocytes are identified based on their CD45 expression and side-scatter properties. The percentage of CD4+ T-cells within the lymphocyte population is determined.
-
Absolute Count Calculation : The absolute CD4+ T-cell count (cells/mm³) is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a hematology analyzer (dual-platform) or by using calibrated beads in a single-platform system.[8]
-
HIV Genotypic Resistance Testing
-
Methodology : Sanger Sequencing or Next-Generation Sequencing (NGS) of the HIV-1 polymerase gene.
-
Procedure :
-
Sample Requirement : A plasma viral load of >500 copies/mL is generally required for successful amplification.[9]
-
RNA Extraction and RT-PCR : Viral RNA is extracted from patient plasma and the reverse transcriptase region of the polymerase gene is amplified using RT-PCR.
-
Sequencing : The amplified DNA is sequenced.
-
Analysis : The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with resistance to antiretroviral drugs. Interpretation of the mutational patterns helps in selecting an effective treatment regimen.
-
Mandatory Visualization
This compound (NNRTI) Mechanism of Action
Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.
Clinical Trial Workflow for this compound Combination Therapy
Caption: Randomized controlled trial workflow for comparing this compound.
References
- 1. New NNRTI this compound matches efavirenz in phase 2 study | aidsmap [aidsmap.com]
- 2. Efficacy and safety of this compound versus etravirine for the treatment of HIV-1 infection in patients with prior non-nucleoside reverse transcriptase inhibitor (NNRTI) use and evidence of NNRTI resistance: a randomized phase 2B trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Nevirapine and Efavirenz Elicit Different Changes in Lipid Profiles in Antiretroviral- Therapy-Naive Patients Infected with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nevirapine and Efavirenz Elicit Different Changes in Lipid Profiles in Antiretroviral- Therapy-Naive Patients Infected with HIV-1 – Klastrovanie Journal Trends [klastrovanie.com]
- 8. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 9. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking Lersivirine's performance against historical NNRTI data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lersivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), against historical data from first and second-generation NNRTIs. The information is presented to assist researchers and drug development professionals in evaluating its performance and potential.
Executive Summary
This compound is a potent NNRTI that has demonstrated a unique resistance profile and a safety profile that differs from first-generation NNRTIs like efavirenz.[1][2] Clinical trials have explored its efficacy and safety in both treatment-naive and treatment-experienced HIV-1 infected patients. While it showed comparable efficacy to efavirenz in treatment-naive patients, it was associated with lower rates of viral suppression compared to etravirine in treatment-experienced patients with existing NNRTI resistance.[1][3] Its development was halted in Phase IIb clinical development, with the developing company concluding it would not offer a significant improvement over existing therapies.[4] This guide synthesizes available clinical and in vitro data to provide a comprehensive benchmark of this compound's performance.
Mechanism of Action
This compound, like other NNRTIs, is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. It binds to an allosteric site on the p66 subunit of the RT, known as the NNRTI binding pocket, which is distinct from the active site for nucleoside binding.[2] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of viral RNA to DNA. This compound's novel binding mode is credited with its unique resistance profile.[2][4]
In Vitro Activity and Resistance Profile
This compound has shown potent activity against wild-type HIV-1 and a distinct pattern of activity against common NNRTI-resistant mutations. A key advantage of this compound is its retained activity against viruses with the K103N mutation, a common resistance mutation for first-generation NNRTIs.[2][5]
| NNRTI-Resistant Mutant | This compound Fold Change in EC50/IC50 | Efavirenz Fold Change in EC50/IC50 | Nevirapine Fold Change in EC50/IC50 | Etravirine Fold Change in EC50/IC50 | Rilpivirine Fold Change in EC50/IC50 |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | 1.8[2] | ~20-60[2][6] | ~50[6][7] | <4 | <4 |
| Y181C | <10[2] | ~2[7] | ~50-100[7] | >10 | >10 |
| G190A | <10[5] | >50[8] | >50[8] | <4 | <4 |
| L100I | <10[2] | Intermediate | Intermediate | <4 | <4 |
| Y188L | <10[2] | >50[7][8] | High-level[7] | >10 | >10 |
| V106A | <10[2] | ~2[8] | Low-level | <4 | <4 |
| F227L | <10[2] | High-level | High-level | <4 | <4 |
| M230L | - | Intermediate[7] | High-level[7] | <4 | <4 |
Note: Fold change values are approximate and can vary between studies and assay conditions. Data for Nevirapine, Etravirine, and Rilpivirine are based on historical data for comparison.
Clinical Efficacy and Safety
Treatment-Naive Patients: this compound vs. Efavirenz
A Phase IIb, randomized, double-blind trial (Study A5271015) compared two doses of this compound (500 mg and 750 mg once daily) with Efavirenz (600 mg once daily), each in combination with tenofovir/emtricitabine, in 193 treatment-naive HIV-1-infected patients.[1]
| Endpoint (Week 48) | This compound 500 mg QD (n=65) | This compound 750 mg QD (n=65) | Efavirenz 600 mg QD (n=63) |
| HIV-1 RNA <50 copies/mL | 78.5% (51/65)[1] | 78.5% (51/65)[1] | 85.7% (54/63)[1] |
| Virologic Failure | 11% (7 patients)[1] | 11% (7 patients)[1] | 5% (3 patients)[1] |
| Grade 3/4 Adverse Events | Lower than Efavirenz[1] | Lower than Efavirenz[1] | - |
| AE-related Discontinuations | Lower than Efavirenz[1] | Lower than Efavirenz[1] | - |
The study concluded that both doses of this compound showed broadly comparable efficacy to efavirenz over 48 weeks, with a different adverse event profile.[1]
Treatment-Experienced Patients: this compound vs. Etravirine
A 96-week, Phase IIb study evaluated this compound (750 mg and 1,000 mg once daily) compared to Etravirine (200 mg twice daily) in 97 patients with prior NNRTI use and evidence of NNRTI resistance. All patients also received an optimized nucleoside reverse transcriptase inhibitor and darunavir/ritonavir.[3]
| Endpoint (Week 48) | This compound 750 mg QD (n=31) | This compound 1,000 mg QD (n=32) | Etravirine 200 mg BID (n=34) |
| HIV-1 RNA <50 copies/mL | 41.9%[3] | 31.3%[3] | 61.8%[3] |
| Mean Change in log10 HIV-1 RNA from Baseline | -1.42[3] | -0.95[3] | -2.02[3] |
In this study, this compound was associated with lower rates of viral suppression at weeks 24 and 48 compared to etravirine.[3]
Experimental Protocols
In Vitro Reverse Transcriptase (RT) Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and a reducing agent (e.g., DTT).
-
Prepare a solution of a synthetic RNA or DNA template-primer (e.g., poly(rA)-oligo(dT)).
-
Prepare a solution of deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP).
-
Prepare serial dilutions of the test compound (this compound or other NNRTIs).
-
-
Reaction Setup:
-
In a microplate, combine the reaction buffer, template-primer, dNTPs, and the test compound at various concentrations.
-
Initiate the reaction by adding purified recombinant HIV-1 RT enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution like EDTA.
-
Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat).
-
Wash the filter to remove unincorporated labeled dNTPs.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration compared to a no-drug control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Anti-HIV Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular environment.
Methodology:
-
Cell Culture:
-
Culture a susceptible cell line (e.g., MT-4, CEM-SS, or TZM-bl cells) in appropriate growth medium.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
-
Infection:
-
Pre-treat the cells with the diluted compound for a short period.
-
Infect the cells with a known amount of a laboratory-adapted or clinical isolate of HIV-1.
-
Incubate the infected cells in the presence of the compound for several days (typically 3-5 days).
-
-
Endpoint Measurement:
-
The method of measuring viral replication depends on the cell line and assay format. Common methods include:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Assay: If using a reporter cell line (e.g., TZM-bl), measure the luciferase activity, which is proportional to viral replication.
-
MTT Assay for Cytopathic Effect (CPE): For cell lines that are killed by the virus, measure cell viability using MTT or a similar reagent. A reduction in CPE indicates antiviral activity.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration.
-
Determine the 50% effective concentration (EC50), the concentration at which the compound inhibits viral replication by 50%.
-
Simultaneously, assess cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.
-
Visualizations
Caption: Mechanism of Action of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor.
References
- 1. Efficacy and safety of this compound (UK-453,061) versus efavirenz in antiretroviral treatment-naive HIV-1-infected patients: week 48 primary analysis results from an ongoing, multicenter, randomized, double-blind, phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound versus etravirine for the treatment of HIV-1 infection in patients with prior non-nucleoside reverse transcriptase inhibitor (NNRTI) use and evidence of NNRTI resistance: a randomized phase 2B trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - a new drug for HIV infection therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lersivirine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Lersivirine is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and should be considered a hazardous material for handling and disposal purposes.[1] The primary route for disposal of this compound, as with many investigational and hazardous pharmaceutical compounds, is through incineration by a licensed environmental management vendor.[2]
Immediate Safety and Handling Precautions
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with skin or eyes.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Washing: Thoroughly wash hands and any affected areas after handling.[1]
This compound Disposal Data
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes the key characteristics and regulatory frameworks that guide its disposal.
| Parameter | Guideline | Source |
| Waste Classification | Likely Hazardous Waste (Consult SDS and local regulations) | General Chemical Safety Guidance |
| Recommended Disposal Method | Incineration | [2] |
| RCRA Guidelines | Applicable for investigational drugs | [2] |
| DEA Regulations | Not applicable unless classified as a controlled substance | [2] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not applicable. Disposal procedures are dictated by regulatory guidelines for chemical and pharmaceutical waste.
This compound Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedure
-
Consult Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards, handling, and disposal. Your institution is provided with this document upon purchase.[1]
-
Contact Environmental Health & Safety (EHS): Your institution's EHS office is the definitive resource for guidance on chemical waste disposal and will provide information on specific institutional procedures and local regulations.
-
Waste Classification: Based on the SDS and EHS guidance, classify the this compound waste. Given its nature as an investigational pharmaceutical compound, it should be treated as hazardous waste unless explicitly stated otherwise.
-
Proper Containment:
-
Place solid this compound waste and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) into a designated, compatible hazardous waste container.
-
For solutions of this compound, use a sealable, chemical-resistant container. Do not mix with other incompatible waste streams.
-
-
Labeling: Clearly label the waste container with a hazardous waste tag, as provided by your EHS department. The label should include:
-
The name of the chemical: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Hazardous")
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory, away from general lab traffic and incompatible materials.
-
Arrange for Pickup and Disposal: Follow your institution's procedure for having hazardous waste collected by the EHS department or their approved waste management vendor. This will ensure the waste is transported to a permitted facility for incineration.[2]
-
Documentation: Retain all records related to the disposal, including any manifests or certificates of destruction provided by the disposal vendor. These records are essential for regulatory compliance.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and the procedures established by your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
